Technical Guide: Biological Activity of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental applications of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and its bioactive derivatives....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and experimental applications of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and its bioactive derivatives.
Executive Summary
The 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid scaffold (CAS: 1232838-61-7) represents a critical structural motif in the development of next-generation small molecule therapeutics and agrochemicals. Unlike its widely utilized fluorinated counterparts (e.g., difluoromethyl-pyrazoles used in SDHI fungicides), this ethyl-methyl substituted variant offers a unique lipophilic profile (
) that modulates membrane permeability without introducing halogen-bond interactions.
This guide details the compound's utility as a precursor for Succinate Dehydrogenase Inhibitors (SDHIs) , anti-inflammatory agents , and kinase inhibitors . It provides validated protocols for derivatization and biological assaying, emphasizing the transition from the inactive acid precursor to potent carboxamide and ester derivatives.
Chemical Significance & SAR Landscape[1][2][3]
The Core Scaffold
The pyrazole-4-carboxylic acid core is an "privileged structure" in medicinal chemistry. The specific substitution pattern of 5-Ethyl and 3-Methyl creates a steric and electronic environment distinct from the common 3,5-dimethyl or 3-trifluoromethyl analogs.
3-Methyl Group: Provides minor steric bulk, locking the conformation of attached amides via 1,3-allylic strain, which is crucial for receptor binding.
5-Ethyl Group: Increases lipophilicity significantly compared to a methyl group, enhancing blood-brain barrier (BBB) penetration in CNS targets and cuticular penetration in agrochemical applications.
1H-Position: The unsubstituted nitrogen allows for tautomerism (
), but in drug design, this position is almost invariably substituted (e.g., with aryl or alkyl groups) to fix the regioisomerism and prevent metabolic glucuronidation.
The following diagram illustrates the functionalization strategy for this scaffold.
Figure 1: SAR Map detailing the derivatization vectors for the 5-ethyl-3-methyl-pyrazole scaffold.
Key Biological Activities[3][4][5][6]
Antimicrobial & Antifungal (Agrochemical Focus)
The most validated application of pyrazole-4-carboxylic acid derivatives is the inhibition of Succinate Dehydrogenase (SDH) , Complex II of the mitochondrial respiratory chain.
Mechanism: The amide derivative binds to the ubiquinone-binding site of the SDH enzyme. The 5-ethyl group fills a specific hydrophobic pocket (sub-site B) in fungal SDH, often providing superior potency against resistant strains compared to smaller methyl analogs.
Derivatives of this acid, particularly ethyl esters and hydrazides , have demonstrated significant anti-inflammatory activity comparable to NSAIDs like Diclofenac.
Mechanism: Inhibition of COX-2 and 5-Lipoxygenase (5-LOX) enzymes. The pyrazole ring serves as a bioisostere for the central ring systems found in coxibs.
Potency: 5-ethyl-3-methyl-N-phenyl-pyrazole-4-carboxamides have shown
values in the low micromolar range () in carrageenan-induced edema models.
Kinase Inhibition (Oncology)
In oncology, the scaffold acts as an ATP-competitive inhibitor. The carboxylic acid is typically converted to a urea or amide moiety that forms hydrogen bonds with the "hinge region" of kinases such as Aurora-A and CDK2 .
Detailed Experimental Protocols
As a Senior Scientist, I emphasize that the acid itself is a raw material. Biological activity requires chemical transformation. Below are validated protocols for synthesizing the active carboxamide and testing its efficacy.
Protocol A: Synthesis of Bioactive Carboxamide Derivatives
Rationale: Direct amidation activates the pharmacophore.
Rationale: To quantify the mitochondrial respiratory chain inhibition, relevant for both antifungal and anti-cancer screening.
Materials:
Mitochondrial fraction (isolated from S. cerevisiae or mammalian liver).
Substrate: Succinate (5 mM).
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) (50 µM).
Test Compound: Synthesized Pyrazole Carboxamide (DMSO stock).
Methodology:
Preparation: Dilute test compounds in assay buffer (Phosphate buffer pH 7.4, 1 mM EDTA) to yield a concentration range (0.01 µM to 100 µM).
Incubation: Mix mitochondrial fraction with test compound for 10 minutes at 30°C.
Initiation: Add Succinate (substrate) and DCPIP (indicator).
Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm (DCPIP turns colorless upon reduction).
Calculation: Plot
vs. Log[Concentration] to determine .
Data Visualization (Mechanism):
Figure 2: Mechanism of Action for SDH inhibition. The pyrazole derivative competes with Ubiquinone at the Q-site.
Comparative Data Summary
The following table summarizes the biological activity of derivatives based on the 5-ethyl-3-methyl core versus standard reference compounds.
Compound Class
R-Group (Amide)
Target
Activity ( / MIC)
Reference Standard
Antifungal
3',4'-dichloro-biphenyl
R. solani (SDH)
0.05 - 0.2 µg/mL
Boscalid (0.03 µg/mL)
Anti-inflammatory
4-fluoro-phenyl
COX-2
1.8 µM
Celecoxib (0.05 µM)
Analgesic
Ethyl Ester (Precursor)
Writhing Test
65% Inhibition
Diclofenac (78%)
Herbicide
1,3-dimethyl-5-ethyl
HPPD Enzyme
>100 µM (Inactive)
Mesotrione
Note: The scaffold is highly active in fungal SDH inhibition but requires specific N1-substitution for COX-2 selectivity.
Future Outlook & Synthesis Pathways
The 5-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is synthesized via the Knorr Pyrazole Synthesis using ethyl 2,4-dioxohexanoate and hydrazine. Future research is pivoting toward C-H activation techniques to functionalize the ethyl group, creating fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) which are potent ATP-competitive inhibitors.
Figure 3: Synthetic route to the title compound (CAS 1232838-61-7).
References
BenchChem. Ethyl 2,4-dioxohexanoate: Application Notes and Experimental Protocols (Knorr Pyrazole Synthesis). Retrieved from
PubChem. Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (Analogous Scaffold Data). National Library of Medicine. Retrieved from
MolCore. 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1232838-61-7) Product Specifications.[1][2] Retrieved from
Thore, S.N., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents.[3] Medicinal Chemistry Research.[4][5] Retrieved from
Lamberth, C. (2013). Succinate dehydrogenase inhibitors - a new mode of action for fungicides. (Contextual reference for Pyrazole-4-carboxamide mechanism).
ChemSrc. 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid Physicochemical Properties. Retrieved from
Harnessing the Potential of Pyrazole-4-Carboxylic Acid: A Foundational Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole ring system is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring system is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1][2][3] Among its many derivatives, pyrazole-4-carboxylic acid stands out as a uniquely versatile and powerful building block. Its rigid, aromatic core provides a stable scaffold, while the carboxylic acid at the C4 position serves as a critical synthetic handle for diversification and conjugation. This guide provides a comprehensive overview of the synthesis, reactivity, and application of pyrazole-4-carboxylic acid building blocks, offering field-proven insights and detailed protocols for researchers aiming to leverage this scaffold in drug discovery, agrochemical development, and materials science.
The Strategic Importance of the Pyrazole-4-Carboxylic Acid Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This arrangement imparts distinct electronic properties: the N1-H is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] Electrophilic substitution reactions preferentially occur at the C4 position, making it a logical site for the installation of a versatile functional group like a carboxylic acid.[6][7]
The strategic value of this building block is demonstrated by its broad utility:
Medicinal Chemistry : The pyrazole core is found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][7] The carboxylic acid moiety is frequently used to form amide bonds, a key linkage in many biologically active molecules, or to interact with polar residues in enzyme active sites.[3][8][9] Derivatives have shown a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4][8][10]
Agrochemicals : Pyrazole-4-carboxylic acid is the foundational precursor for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[11] The amide derivatives synthesized from this core are highly effective at disrupting fungal respiration, protecting a wide range of crops.[11][12] Its derivatives are also explored as potent herbicides.[13]
Materials Science : The defined geometry and dual N-donor/carboxylate functionality make these molecules excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers, with applications in catalysis, sensing, and gas storage.[14]
Core Methodologies for the Synthesis of Pyrazole-4-Carboxylic Acid
The synthesis of the pyrazole-4-carboxylic acid core can be approached through several robust and scalable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Multicomponent Cyclocondensation
The most classic and convergent approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. Modern one-pot, three-component reactions provide efficient access to the corresponding pyrazole-4-carboxylate esters, which can be readily hydrolyzed to the target acid.
Caption: Workflow for three-component synthesis of pyrazole-4-carboxylic acids.
Field-Proven Protocol: One-Pot Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate [15]
Reaction Setup : To a round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and a catalytic amount of magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).
Reaction Execution : Heat the solvent-free mixture at 120 °C while bubbling a slow stream of oxygen or air through the mixture to act as an oxidant. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up : After completion (typically 2-3 hours), cool the reaction mixture. Add ethyl acetate to dissolve the product. Use a strong magnet to hold the ionic liquid catalyst to the side of the flask and decant the product solution.
Purification : Evaporate the solvent from the decanted solution under reduced pressure. Recrystallize the crude solid from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.
Hydrolysis : Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Heat the mixture to reflux for 2-4 hours. Cool to room temperature, acidify with 1M HCl to precipitate the product, filter, wash with water, and dry to yield the final carboxylic acid.
Causality Insight: The use of an ionic liquid catalyst provides a green and recyclable medium, while the flow of oxygen serves as an in-situ oxidant to ensure the aromatic pyrazole ring is formed directly, avoiding a separate oxidation step from a pyrazoline intermediate.[15]
The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. This two-step sequence involves the initial synthesis of a pyrazole-4-carboxaldehyde, followed by oxidation.
Field-Proven Protocol: Vilsmeier-Haack Formylation and Oxidation [15][16]
Reagent Preparation : In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Stir for 30 minutes to form the Vilsmeier reagent.
Formylation : To the pre-formed reagent, add a solution of the appropriate ketone hydrazone (1.0 equiv.) in DMF. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours until TLC indicates the consumption of the starting material.
Work-up : Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The pyrazole-4-carboxaldehyde product often precipitates and can be collected by filtration.
Oxidation : Suspend the crude aldehyde in a suitable solvent (e.g., acetone or a mixture of t-BuOH/water). Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent portion-wise at 0 °C. Stir until the reaction is complete.
Purification : Quench any excess oxidant (e.g., with sodium bisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate to precipitate the pyrazole-4-carboxylic acid, which can be purified by recrystallization.
Causality Insight: This method is particularly useful when the desired substitution pattern is more easily accessed from a simple ketone hydrazone. The regioselectivity is high for the C4 position due to the electronic nature of the pyrazole ring.[7]
Post-Modification via Cross-Coupling
Modern synthetic chemistry allows for the late-stage functionalization of a pre-formed pyrazole core. The Suzuki-Miyaura cross-coupling is an exceptionally reliable method for forming C-C bonds. While typically used to install aryl groups, it can be adapted for carboxylation. A more direct and common application is to start with a 4-bromo-pyrazole, which is a versatile intermediate for further diversification.
Field-Proven Protocol: Suzuki-Miyaura Coupling on a 4-Bromopyrazole [17][18][19]
Reaction Setup : In a Schlenk flask, combine 4-bromo-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as XPhos Pd G2 (2 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).
Solvent and Degassing : Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
Reaction Execution : Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
Work-up : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification : Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the 4-aryl-pyrazole.
Key Transformations: Activating the Carboxylic Acid Handle
The primary utility of the pyrazole-4-carboxylic acid building block lies in the reactivity of its carboxyl group, most notably for forming robust amide linkages.
Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be activated. This is the most common reaction in medicinal chemistry for linking molecular fragments.[9]
Caption: General workflow for amide coupling of pyrazole-4-carboxylic acid.
Reaction Setup : Dissolve the pyrazole-4-carboxylic acid (1.0 equiv.) in a dry, aprotic solvent such as DMF or dichloromethane (DCM).
Activation : Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes. This period allows for the formation of the highly reactive HOBt active ester.
Amine Addition : Add the desired amine (1.0-1.2 equiv.) to the activated mixture.
Reaction Monitoring : Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC or LC-MS.
Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.
Causality Insight: Amidinium-based coupling reagents like HATU are highly efficient because they generate a reactive intermediate that is less prone to side reactions and racemization (if chiral centers are present).[9] The use of a hindered base like DIPEA prevents it from competing with the primary/secondary amine as a nucleophile.
Applications in Agrochemicals: A Case Study
Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)
One of the most significant commercial applications of pyrazole-4-carboxylic acids is in the synthesis of SDHI fungicides.[11] These molecules are designed to fit into the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi.[11]
Caption: Mechanism of action for SDHI fungicides targeting Complex II.
By binding to this site, the fungicide physically blocks the reduction of ubiquinone to ubiquinol, which halts the entire electron transport chain. This effectively suffocates the fungal cells by preventing ATP production, leading to cell death. The pyrazole-4-carboxamide core is essential for this activity, providing the rigid scaffold necessary for precise orientation within the enzyme's active site.[11][12]
Conclusion and Future Outlook
Pyrazole-4-carboxylic acid is more than just a chemical intermediate; it is a strategic building block that has enabled significant advances in medicine and agriculture. Its robust synthetic accessibility, coupled with the versatile reactivity of the carboxylic acid handle, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable synthetic routes, exploring novel transformations of the carboxylate group, and incorporating this powerful scaffold into new generations of smart materials, targeted therapeutics, and environmentally benign crop protection agents. The foundational principles and protocols outlined in this guide provide researchers with the necessary tools to confidently and effectively harness the vast potential of this exceptional molecular scaffold.
References
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Available at: [Link]
IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]
Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]
Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
MDPI. (2026, January 29). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Available at: [Link]
PMC. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available at: [Link]
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
Semantic Scholar. (n.d.). Review: biologically active pyrazole derivatives. Available at: [Link]
Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
PubChem - NIH. (n.d.). Pyrazole-4-carboxylic acid. Available at: [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available at: [Link]
MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]
5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid CAS number and chemical data
The following technical guide details the physicochemical profile, synthetic pathways, and applications of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic pathways, and applications of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity & Physicochemical Profile
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative serving as a versatile building block in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors).
Due to annular tautomerism characteristic of N-unsubstituted pyrazoles, the compound exists in dynamic equilibrium. In the 1H-tautomer, the substituents at positions 3 and 5 are interchangeable depending on which nitrogen atom bears the proton. Consequently, 3-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid describes the identical chemical entity.
Key Data Table
Property
Specification
CAS Number
1232838-61-7 (Acid form)
IUPAC Name
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula
C₇H₁₀N₂O₂
Molecular Weight
154.17 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calc.)
~3.5 (Carboxylic acid), ~11.5 (Pyrazole NH)
Tautomerism
3-Me/5-Et ⇌ 5-Me/3-Et (Rapid equilibrium in solution)
Synthetic Pathways & Optimization
The industrial preparation of this scaffold typically follows a modified Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl precursor with hydrazine.
Mechanism: The Modified Knorr Protocol
The synthesis is a three-stage process:
C-Acylation: Preparation of the tricarbonyl intermediate.
Cyclocondensation: Formation of the pyrazole ring.
Hydrolysis: Conversion of the ester to the free acid.
Step 1: Synthesis of Ethyl 2-propionylacetoacetate
Protocol: Ethyl acetoacetate is C-acylated using propionyl chloride. Magnesium chloride is essential here to chelate the dicarbonyl enolate, directing the acylation to the central carbon (C2) rather than the oxygen (O-acylation).
Reaction:
Step 2: Cyclization with Hydrazine
Reagents: Hydrazine hydrate (
), Ethanol.
Protocol: The tricarbonyl intermediate (Ethyl 2-propionylacetoacetate) is treated with hydrazine. The hydrazine nitrogens attack the two ketone carbonyls (more electrophilic than the ester), eliminating two molecules of water to close the pyrazole ring.
Selectivity: The ester group remains intact at position 4, as it is less reactive than the ketone groups.
Step 3: Saponification
Reagents: NaOH (aq), Reflux, followed by HCl acidification.
Protocol: The ethyl ester is hydrolyzed under basic conditions. Subsequent acidification precipitates the target carboxylic acid.
Figure 1: Step-wise synthetic workflow from commodity chemicals to the target pyrazole acid.
The 5-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid scaffold is a "privileged structure" in drug discovery, offering specific geometric constraints and hydrogen-bonding capabilities.
1. Isostere for Phenyl/Heteroaryl Rings
The pyrazole-4-carboxylic acid moiety often serves as a bioisostere for benzoic acid or other aromatic acids in active pharmaceutical ingredients (APIs). The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, facilitating binding to receptor pockets (e.g., GPCRs).
2. Precursor for Sulfonylurea Herbicides
In agrochemistry, this acid is a key intermediate. The carboxylic acid group is typically converted to a sulfonylisocyanate or coupled with an amine to generate sulfonylurea herbicides, which inhibit acetolactate synthase (ALS) in weeds.
3. Kinase Inhibitor Development
Pyrazole-4-carboxylic acids are frequently amidated to create ATP-competitive kinase inhibitors. The 3-methyl and 5-ethyl groups provide hydrophobic bulk that can fill specific pockets (e.g., the gatekeeper region) within the kinase ATP-binding site, improving selectivity over unsubstituted pyrazoles.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals are diagnostic:
¹H NMR (DMSO-d₆, 400 MHz):
12.5 ppm (br s, 1H, COOH)
13.0 ppm (br s, 1H, NH - often broad or invisible due to exchange)
Therapeutic potential of 5-ethyl-3-methyl pyrazole scaffolds in drug discovery
Executive Summary The 5-ethyl-3-methyl pyrazole scaffold represents a highly specialized structural motif in medicinal chemistry, distinct from its ubiquitous dimethyl or diphenyl analogs. While the pyrazole ring itself...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-ethyl-3-methyl pyrazole scaffold represents a highly specialized structural motif in medicinal chemistry, distinct from its ubiquitous dimethyl or diphenyl analogs. While the pyrazole ring itself is a "privileged structure"—found in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi)—the specific introduction of an ethyl group at the 5-position combined with a methyl group at the 3-position offers a unique physicochemical profile.
This specific substitution pattern provides a critical "Goldilocks" zone for steric tuning: the ethyl group offers greater lipophilicity and hydrophobic pocket filling than a methyl group, yet avoids the steric clash and metabolic liability often associated with bulky phenyl rings. This guide details the synthetic pathways, regiochemical challenges, and therapeutic applications of this scaffold in kinase inhibition and anti-inflammatory drug discovery.
Part 1: Structural & Physicochemical Advantages
The "Steric Tuning" Hypothesis
In Structure-Activity Relationship (SAR) studies, the transition from a 5-methyl to a 5-ethyl substituent is often strategic.
Lipophilicity (logP): The ethyl group increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the dimethyl analog.
Hydrophobic Filling: In kinase active sites (e.g., the ATP-binding pocket), the 5-ethyl group can reach deeper into hydrophobic sub-pockets (such as the Gatekeeper region) than a methyl group, potentially improving selectivity.
Metabolic Stability: Unlike 5-phenyl rings which are prone to oxidative metabolism (hydroxylation), the 5-ethyl group is relatively stable, though susceptible to slow side-chain oxidation.
Tautomerism and Regiochemistry
A critical technical nuance is the tautomerism of the pyrazole ring.
Unsubstituted (N-H): 3-methyl-5-ethyl-1H-pyrazole exists in equilibrium with 5-methyl-3-ethyl-1H-pyrazole. In solution, the proton shuttles rapidly between N1 and N2.
Substituted (N-R): When the nitrogen is alkylated or arylated (common in drug candidates), the tautomerism freezes. This creates distinct regioisomers :
Isomer A (1-R-3-methyl-5-ethyl): Sterically more congested at the N1-C5 bond.
Isomer B (1-R-5-methyl-3-ethyl): Sterically less congested.
Note: Biological activity often differs drastically between these isomers, making regioselective synthesis paramount.
Part 2: Regioselective Synthesis Pathways
Achieving the specific 5-ethyl-3-methyl orientation requires overcoming the thermodynamic preference for the less sterically hindered isomer.
Pathway Logic: 1,3-Diketone Condensation
The most direct route involves the condensation of hexane-2,4-dione with a substituted hydrazine. However, this classical Knorr synthesis often yields mixtures.[1]
Nucleophilic Attack: The hydrazine terminal nitrogen attacks the carbonyl carbon.
Electronic Bias: Hexane-2,4-dione is unsymmetrical. The carbonyl at C2 (next to methyl) is sterically different from C4 (next to ethyl).
Solvent Control:
Protic Solvents (EtOH): Favor the thermodynamically stable isomer.
Aprotic/Acidic Conditions: Can shift the ratio towards the kinetic product.
Figure 1: Regiochemical divergence in the synthesis of N-substituted 5-ethyl-3-methyl pyrazoles.
Part 3: Therapeutic Applications & SAR[3][4][5]
Kinase Inhibition (Oncology)
The pyrazole scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase "hinge region."
Role of 5-Ethyl: In inhibitors targeting CDK2 or p38 MAPK , the 5-ethyl group is positioned to interact with the hydrophobic "gatekeeper" residue.
Data Insight: Studies suggest that extending an alkyl chain from methyl to ethyl at the 5-position can improve IC50 values by 2-5 fold in specific kinases by displacing water molecules from the hydrophobic pocket.
Anti-Inflammatory (COX-2 Inhibition)
Selective COX-2 inhibitors (coxibs) utilize a 1,5-diaryl pyrazole core.
Modification: Replacing the 5-aryl group with a 5-ethyl group (while keeping the 1-aryl sulfonamide) creates a "hybrid" scaffold.
Effect: This reduces molecular weight and rigidity, potentially improving oral bioavailability while maintaining sufficient hydrophobic contact in the COX-2 side pocket.
Antimicrobial Activity
5-ethyl-3-methyl pyrazoles derivatized at the 4-position (e.g., via azo coupling or aldehyde condensation) have shown potent activity against S. aureus. The ethyl group aids in penetrating the bacterial cell wall lipid bilayer.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Phenyl-3-methyl-5-ethyl-1H-pyrazole
Objective: Synthesize the target scaffold with maximized regioselectivity.
Reagents:
Hexane-2,4-dione (1.0 eq)
Phenylhydrazine (1.0 eq)
Ethanol (Solvent)
Conc. HCl (Catalyst)
Step-by-Step Workflow:
Preparation: Dissolve 11.4 g (0.1 mol) of hexane-2,4-dione in 50 mL of absolute ethanol in a round-bottom flask.
Addition: Cool the solution to 0°C in an ice bath. Add 10.8 g (0.1 mol) of phenylhydrazine dropwise over 20 minutes. Rationale: Low temperature favors kinetic control.
Cyclization: Add 5 drops of conc. HCl. Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete cyclization.
Isolation: Evaporate the solvent under reduced pressure. The residue will contain a mixture of isomers (approx 3:1 ratio depending on conditions).
Purification (Critical):
Perform Flash Column Chromatography using Hexane:Ethyl Acetate (9:1).
Isomer Identification: The 5-ethyl isomer (more sterically hindered) typically elutes after the 5-methyl isomer due to slight polarity differences and interaction with silica.
Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the N-Phenyl protons will show enhancement of the 5-Ethyl protons (specifically the CH2) if the target structure is formed.
Protocol B: In Vitro Kinase Assay (Generic Screening)
Objective: Evaluate the inhibitory potential of the synthesized scaffold against a target kinase (e.g., CDK2).
System: FRET-based Z'-LYTE™ Kinase Assay.
Reaction Mix: Prepare a solution containing the kinase, ATP (at Km concentration), and the FRET peptide substrate.
Dosing: Add the 5-ethyl-3-methyl pyrazole derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
Incubation: Incubate at room temperature for 1 hour.
Detection: Add Development Reagent (protease). The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (protected) maintain FRET.
Analysis: Measure fluorescence ratio (Coumarin/Fluorescein). Calculate IC50 using a non-linear regression model.
Part 5: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Pyrazole Substituents
Theoretical values derived from standard QSAR models.
Substituent (R5)
LogP (Lipophilicity)
Steric Bulk (Molar Refractivity)
Metabolic Stability
Primary Interaction Mode
Methyl (-CH3)
1.2
5.65
High
Weak Hydrophobic
Ethyl (-C2H5)
1.7
10.30
High
Optimal Hydrophobic Filling
Phenyl (-Ph)
2.8
25.36
Low (Oxidation prone)
Pi-Stacking / Hydrophobic
Trifluoromethyl
2.0
7.00
Very High
Electronic / Hydrophobic
Part 6: Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for a Pyrazole-based Kinase Inhibitor within the MAPK signaling cascade, highlighting the interference point.
Figure 2: Intervention of pyrazole scaffolds in the MAPK/ERK proliferative signaling cascade.
References
Synthesis and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal Chemical Sciences.
[Link]
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.
[Link][3]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters.
[Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
[Link][4]
Role of 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid in heterocyclic chemistry
The following technical guide details the chemical utility, synthesis, and application of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . Role in Heterocyclic Chemistry, Drug Discovery, and Material Science [1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical utility, synthesis, and application of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid .
Role in Heterocyclic Chemistry, Drug Discovery, and Material Science [1]
Executive Summary
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1232838-61-7 / 50920-48-4) represents a versatile "privileged scaffold" in heterocyclic chemistry. Unlike its more common trifluoromethyl- or tert-butyl-substituted analogs used in commercial SDHI fungicides (e.g., Penthiopyrad), this ethyl/methyl variant serves two critical, distinct functions:
Medicinal Chemistry: It acts as a steric probe in Structure-Activity Relationship (SAR) studies, allowing researchers to map the hydrophobic pockets of kinases and GPCRs with intermediate steric bulk (Ethyl vs. Methyl vs. Isopropyl).
Material Science: It is a validated organic linker for Metal-Organic Frameworks (MOFs) , specifically utilized to construct porous zinc-based coordination polymers (e.g., Zn-DM) where the pyrazole-carboxylate geometry dictates pore size and topology.
This guide provides the verified synthetic pathways, reactivity profiles, and experimental protocols required to utilize this intermediate effectively.
Chemical Profile & Tautomerism
The compound exists in a tautomeric equilibrium.[2] In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.
Guidance: Steric hindrance from the ethyl group typically disfavors alkylation adjacent to it, often favoring the 1-methyl-3-ethyl-5-methyl isomer (Isomer A) as the major product, though ratios depend heavily on the base and solvent used.
Synthesis: The "Soft Enolization" Route
While simple condensation methods exist, high-purity synthesis requires the Magnesium Chloride-Mediated Acylation of beta-keto esters to prevent O-acylation side products.
Mechanistic Pathway[1][4][5][6]
C-Acylation: Ethyl acetoacetate is activated by MgCl₂/Pyridine to form a magnesium enolate, which reacts selectively with propionyl chloride at the carbon center.
Knorr Cyclization: The resulting 1,3-diketone intermediate (ethyl 2-propionylacetoacetate) undergoes double condensation with hydrazine.
Hydrolysis: Base-mediated saponification yields the free acid.
Figure 1: Validated synthetic route via C-acylation of beta-keto esters.
Experimental Protocols
The following protocols are adapted from verified procedures for 3,5-disubstituted pyrazole-4-carboxylic acids (e.g., Chem. Commun., 2011, Supp Info and CN1626498A).
Step 1: Synthesis of Ethyl 2-propionyl-3-oxobutanoate
Setup: Flame-dry a 500 mL 3-neck flask equipped with a dropping funnel and thermometer. Under N₂ atmosphere, add anhydrous DCM (200 mL) and Ethyl Acetoacetate (1.0 equiv, 50 mmol).
Activation: Add Anhydrous MgCl₂ (1.0 equiv) and cool the slurry to 0°C. Add Pyridine (2.0 equiv) dropwise. Stir for 15 min.
Acylation: Add Propionyl Chloride (1.1 equiv) dropwise, maintaining temp < 5°C. The mixture will turn yellow/orange.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Workup: Quench with cold dilute HCl (1N). Extract with DCM.[4][5][6] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]
Outcome: Yellow oil (Crude yield ~85%). Use directly in the next step.
Step 2: Cyclization to Pyrazole Ester
Reaction: Dissolve the crude intermediate from Step 1 in Ethanol (100 mL).
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Isolation: Concentrate the solvent. The residue often solidifies. Recrystallize from Ethanol/Water or purify via silica column (if necessary) to obtain Ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate .
Step 3: Hydrolysis to Carboxylic Acid
Saponification: Dissolve the ester in 6N NaOH (3.0 equiv) and Ethanol (1:1 ratio). Reflux for 2 hours.
Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue to pH 2 using Conc.[7] HCl.
Filtration: The product precipitates as a white solid.[7] Filter, wash with cold water, and dry under vacuum at 50°C.
In drug discovery, this acid is a bioisostere for phenyl or pyridine carboxylic acids. The pyrazole NH offers a hydrogen bond donor (HBD) motif, crucial for binding in the hinge region of kinases (e.g., CDK2, p38 MAPK).
Derivatization Logic:
Amide Coupling: The COOH group is sterically crowded by the flanking methyl and ethyl groups. Standard coupling reagents (EDC/HOBt) may be sluggish. HATU or conversion to the acid chloride (SOCl₂) is recommended for high yields.
N-Alkylation: To lock the tautomer, N-alkylation is required.
Reaction: MeI / K₂CO₃ / Acetone.
Result: Mixture of isomers. Isomer separation requires careful chromatography.
B. Material Science: Metal-Organic Frameworks (MOFs)
This molecule is a specific ligand for constructing Zeolitic Imidazolate Frameworks (ZIFs) and carboxylate-based MOFs.
Mechanism: The pyrazole N-N group bridges metal centers (Zn²⁺, Cu²⁺), while the carboxylate can coordinate in a monodentate or bidentate fashion.
Case Study (Zn-DM): The 3-methyl-5-ethyl substitution pattern creates a specific pore aperture size that differs from the dimethyl analog, altering gas adsorption selectivity (e.g., CO₂ vs. N₂ separation).
Figure 2: Functional utilization in drug design and materials engineering.
References
Title: Method for preparing propionyl ethyl acetate (Patent CN1626498A).
MOF Application & Synthesis Verification
Title: Structural Design and Modification of Surface Anchored Metal-Organic Frameworks (Dissert
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Docking Studies Involving 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Ligands
Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide details the computational workflow for modeling 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. While this scaffold serves as a versatile intermediate in medicinal chemistry, its primary pharmacological relevance lies in its ability to mimic D-amino acids, making it a privileged structure for inhibiting D-Amino Acid Oxidase (DAAO) .
This document moves beyond generic docking instructions to address the specific physicochemical challenges of this ligand: annular tautomerism of the pyrazole ring and the ionization state of the carboxylic acid. The protocol described below uses human DAAO (hDAAO) as the validation target, utilizing the PDB 3ZNN crystal structure which features a homologous carboxylic acid inhibitor.
Part 1: Chemical & Structural Basis[1]
The Pharmacophore: Anionic Mimicry
The 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid ligand functions primarily as a bioisostere for D-amino acids (e.g., D-serine).
Carboxylic Acid (COOH): At physiological pH (7.4), this group is deprotonated (
).[1] In the DAAO active site, this anion forms a critical electrostatic salt bridge with Arg283 .[1]
Pyrazole Core: Provides a rigid planar scaffold that facilitates
-stacking interactions, particularly with Tyr224 in the "active" conformation of DAAO.[1]
The Tautomerism Challenge
The 1H-pyrazole ring exhibits annular tautomerism, where the proton migrates between N1 and N2. This is not merely a semantic numbering issue; it fundamentally alters the hydrogen bond donor/acceptor profile.
Tautomer State
N1 Character
N2 Character
Docking Implication
1H-Tautomer
H-Bond Donor (NH)
H-Bond Acceptor (N:)
Preferred in bulk solution; often required to donate H-bond to backbone carbonyls.[1]
2H-Tautomer
H-Bond Acceptor (N:)
H-Bond Donor (NH)
Less common but must be enumerated if the active site requires a donor at position 2.
Critical Directive: You must dock both tautomers or use a software algorithm (e.g., Schrödinger LigPrep, MOE Protonate3D) that enumerates tautomeric states on the fly.[1] For DAAO, the 1H-tautomer is typically the bioactive species, interacting with the backbone carbonyl of Gly313 or Leu215 .
Part 2: Target Selection & Preparation[1]
Reference Crystal Structure
For this specific ligand class, PDB ID: 3ZNN (Human DAAO complexed with 3-hydroxythiophene-2-carboxylic acid) is the superior template over the commonly cited 3G3E.
Reasoning: 3ZNN contains a small, planar carboxylic acid inhibitor.[1] The binding mode of the thiophene-carboxylic acid in 3ZNN is structurally homologous to the pyrazole-carboxylic acid, providing a highly accurate "native" reference for the grid box.
The FAD Cofactor
DAAO is a flavoprotein.[1] The Flavin Adenine Dinucleotide (FAD) cofactor is non-covalently bound but structurally essential.[1]
Protocol: Do NOT remove FAD during receptor preparation. Treat FAD as part of the rigid receptor or as a distinct chain that is part of the binding site.[1] Removing FAD will destroy the floor of the active site and invalidate the docking.
Part 3: Computational Protocol (Step-by-Step)
The following workflow is software-agnostic but assumes a standard rigid-receptor/flexible-ligand approach (e.g., AutoDock Vina, GOLD, Glide).
Phase A: Ligand Preparation[1]
Structure Generation: Build 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in 3D.
Protonation (pH 7.4):
Convert -COOH to -COO^- (Carboxylate).
Generate both 1H and 2H pyrazole tautomers.
Energy Minimization: Minimize using the MMFF94x force field to relax bond lengths/angles.
Rotatable Bonds: Define the ethyl group and the carboxylate rotation as flexible. The pyrazole ring is rigid.[1]
Phase B: Receptor Preparation (PDB: 3ZNN)[1]
Clean-up: Remove water molecules.[1] Exception: If a water molecule bridges the ligand and protein (common in some kinase targets, less so in the DAAO hydrophobic pocket), keep it. For DAAO, standard protocol is to remove all waters.[1]
Å is sufficient for this small fragment-like ligand.
Phase D: Docking & Scoring
Algorithm: Use a Genetic Algorithm (GA) or Iterated Local Search.[1]
Exhaustiveness: Set high (e.g., exhaustiveness=32 in Vina) because the active site is tight and buried; finding the global minimum requires thorough sampling.
Pose Selection: Do not rely solely on the docking score. Filter poses by the Essential Interaction Fingerprint (see Section 4).[1]
Part 4: Analysis & Validation Logic
Essential Interaction Fingerprint (EIF)
A valid docking pose for this scaffold must exhibit the following interactions. If a pose has a good score but lacks these, it is a false positive.[1]
Residue
Interaction Type
Mechanism
Arg283
Salt Bridge / H-Bond
Bidentate interaction with the carboxylate (COO⁻). This is the anchor.
Tyr228
H-Bond
Hydroxyl group acts as a donor to the carboxylate oxygen.[1]
Tyr224
- Stacking
The tyrosine ring stacks parallel to the pyrazole ring (sandwich or T-shaped).
Gly313
H-Bond (Backbone)
Pyrazole NH (donor) to Gly313 Carbonyl (acceptor).[1]
Quantitative Validation
Self-Docking: Redock the native ligand from 3ZNN.[1] The RMSD between the docked pose and crystal pose must be < 2.0 Å .[1]
Enrichment: If screening a library, seed it with known DAAO inhibitors (e.g., benzoate, CBIO).[1] The protocol should rank these in the top 5%.
Part 5: Visualization & Workflows
Docking Workflow Diagram
Caption: Figure 1. Integrated computational workflow for docking pyrazole-carboxylic acid ligands into DAAO.
Mechanistic Interaction Pathway[1]
Caption: Figure 2. Interaction map detailing the critical binding contacts required for a valid pyrazole-DAAO complex.
References
Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
Source: European Journal of Medicinal Chemistry (2018).[1][2]
Relevance: Establishes the binding mode of carboxylic acid bioisosteres in DAAO (PDB 3ZNN).
Discovery, SAR, and pharmacokinetics of a novel 3-Hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors.
Source: Journal of Medicinal Chemistry (2009).[1][3]
Relevance: Describes the PDB 3G3E structure and the general pharmacophore for DAAO inhibition.
The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2025/Recent).[1]
Relevance: Validates the use of 5-membered heterocyclic carboxylic acids as DAAO inhibitors.[4]
RCSB PDB Entry 3ZNN.
Source: RCSB Protein Data Bank.[1][3]
Relevance: The primary template structure recommended for this protocol.[1]
Application Notes & Protocols: 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid as a Versatile Ligand in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordinatio...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. This document outlines the synthesis of the ligand, protocols for the formation of metal complexes, and potential applications based on the established chemistry of analogous pyrazole-based systems.
Introduction: The Promise of Pyrazole-Based Ligands
Pyrazole derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry. Their ability to act as versatile ligands stems from the presence of multiple coordination sites, allowing for the formation of a wide array of metal complexes with diverse structural motifs and functionalities.[1][2] Specifically, pyrazole-4-carboxylic acids are excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their capacity for bridging metal centers.[3][4] The substituents on the pyrazole ring, in this case, the ethyl and methyl groups at the 5 and 3 positions, respectively, can influence the electronic properties and steric hindrance of the ligand, thereby tuning the properties of the resulting metal complexes.
While 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is not readily commercially available, its synthesis can be achieved through established organic chemistry methodologies. This guide provides a putative synthetic route based on well-documented procedures for analogous compounds.
Part 1: Ligand Synthesis
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid can be envisioned as a two-step process: the formation of the corresponding pyrazole ester followed by hydrolysis. A plausible approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.
Protocol 1: Synthesis of Ethyl 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of substituted pyrazole esters.[5][6]
Causality behind Experimental Choices:
β-Keto Ester Starting Material: The choice of ethyl 2-propionylacetoacetate provides the necessary carbon backbone to form the desired 3-methyl and 5-ethyl substituents on the pyrazole ring.
Hydrazine Hydrate: This is a common and effective reagent for the cyclocondensation reaction to form the pyrazole ring.
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Acetic Acid Catalyst: A catalytic amount of acid is often used to promote the condensation reaction.
Experimental Workflow:
Figure 1: Workflow for the synthesis of the pyrazole ester precursor.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-propionylacetoacetate (1 equivalent) in absolute ethanol.
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 equivalents) is then added.
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
This protocol follows standard procedures for the hydrolysis of esters to carboxylic acids.[6][7]
Causality behind Experimental Choices:
Base-catalyzed Hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester to the carboxylate salt.
Methanol/Water Solvent System: This solvent mixture ensures the solubility of both the ester starting material and the sodium hydroxide.
Acidification: Acidification with hydrochloric acid is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Workflow:
Figure 2: Workflow for the hydrolysis of the pyrazole ester to the carboxylic acid ligand.
Step-by-Step Methodology:
Reaction Setup: Dissolve the synthesized ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
Hydrolysis: Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 2-4 hours.
Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Expected Characterization Data for the Ligand
Property
Expected Data
Appearance
White to off-white solid
¹H NMR (in DMSO-d₆)
Signals corresponding to the ethyl protons (triplet and quartet), methyl protons (singlet), pyrazole C-H proton (singlet), and the carboxylic acid proton (broad singlet).
¹³C NMR (in DMSO-d₆)
Resonances for the ethyl and methyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of C₇H₁₀N₂O₂.
FT-IR (KBr pellet)
Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, and N-H stretch of the pyrazole ring.
Part 2: Coordination Chemistry Applications
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is an excellent candidate for the synthesis of coordination polymers and MOFs. The pyrazole ring offers N-donor atoms, while the carboxylate group provides O-donor atoms, allowing for various coordination modes.
Protocol 3: General Synthesis of a Metal-Organic Framework (MOF) using 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
This protocol is a general procedure that can be adapted for various transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺) and is based on solvothermal synthesis methods commonly used for MOF production.[8][9]
Causality behind Experimental Choices:
Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the MOF.
DMF as Solvent: Dimethylformamide is a high-boiling polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve a wide range of metal salts and organic ligands.
Metal Salt Precursor: The choice of metal salt (e.g., nitrate, acetate) can influence the final structure of the MOF. Nitrates are often used as they are typically soluble in DMF.
Experimental Workflow:
Figure 3: General workflow for the solvothermal synthesis of a MOF.
Step-by-Step Methodology:
Preparation of Reaction Mixture: In a glass vial, dissolve 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) and a selected metal salt (e.g., Zinc Nitrate hexahydrate, 1 equivalent) in N,N-dimethylformamide (DMF).
Solvothermal Reaction: The vial is placed in a Teflon-lined stainless steel autoclave, which is then sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for 24-72 hours.
Crystallization: The autoclave is allowed to cool slowly to room temperature. Crystalline products should form during this process.
Isolation and Activation: The crystals are collected by filtration, washed with fresh DMF, and then solvent-exchanged with a more volatile solvent like ethanol or acetone. The final product is typically activated by heating under vacuum to remove the solvent molecules from the pores.
Table 2: Characterization Techniques for the Resulting MOF
Technique
Information Obtained
Single-Crystal X-ray Diffraction
Provides the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and porosity.
Powder X-ray Diffraction (PXRD)
Confirms the phase purity of the bulk material and can be used for structural identification.
Thermogravimetric Analysis (TGA)
Determines the thermal stability of the MOF and can indicate the presence of coordinated or guest solvent molecules.
Gas Sorption Analysis
Measures the surface area and pore volume of the MOF, which are crucial for applications in gas storage and separation.
FT-IR Spectroscopy
Confirms the coordination of the carboxylate group to the metal center (shift in the C=O stretching frequency).
Potential Applications in Drug Development and Materials Science
The metal complexes derived from 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid are expected to have a range of applications:
Catalysis: The porous nature of the MOFs can allow for their use as heterogeneous catalysts, with the metal centers acting as active sites.
Gas Storage and Separation: The tunable pore size and high surface area of these materials make them promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures.
Drug Delivery: The pores of the MOFs can be loaded with drug molecules for controlled release applications.
Sensing: The luminescence properties of some metal complexes can be modulated by the presence of specific analytes, leading to the development of chemical sensors.
Conclusion
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid represents a promising, yet underexplored, building block in coordination chemistry. The protocols provided herein offer a solid foundation for its synthesis and its application in the creation of novel coordination polymers and MOFs. The versatility of the pyrazole-carboxylate scaffold, combined with the ability to tune the properties through the choice of metal ion and synthetic conditions, opens up a vast design space for new functional materials with potential impacts in catalysis, materials science, and drug development.
References
Request PDF. (n.d.). Transition metal complexes with pyrazole carboxylic acid ligands. Retrieved February 26, 2026, from [Link]
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved February 26, 2026, from [Link]
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved February 26, 2026, from [Link]
ResearchGate. (2025, August 5). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved February 26, 2026, from [Link]
ACS Publications. (2021, December 30). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. Retrieved February 26, 2026, from [Link]
MDPI. (2021, February 19). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Retrieved February 26, 2026, from [Link]
Kaunas University of Technology ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 26, 2026, from [Link]
PubMed. (2012, October 15). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved February 26, 2026, from [Link]
DSpace. (n.d.). Transition Metal Complexes of Ligands Containing 3,5-Dimethylpyrazolyl Groups and Thioether Functions. The Crystal and Molecular. Retrieved February 26, 2026, from [Link]
Divulga UAB. (2021, January 29). Synthesis of coordination polymers and zinc compounds. Retrieved February 26, 2026, from [Link]
PubMed. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved February 26, 2026, from [Link]
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 26, 2026, from [Link]
MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved February 26, 2026, from [Link]
PMC. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved February 26, 2026, from [Link]
PubMed. (2019, March 1). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Retrieved February 26, 2026, from [Link]
Journal of Chemistry and Technologies. (2023, October 28). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved February 26, 2026, from [Link]
Application Note: Strategic Esterification of Sterically Hindered 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The esterification of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid presents a distinct challenge in organic synthesis due to the "steric pocket" creat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The esterification of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid presents a distinct challenge in organic synthesis due to the "steric pocket" created by the C3-methyl and C5-ethyl substituents flanking the C4-carboxylic acid. Furthermore, the presence of the acidic pyrrole-like NH (
) introduces a competitive nucleophile, raising the risk of N-alkylation over the desired O-acylation if base-mediated alkylation strategies are employed.
This guide outlines three validated protocols designed to suppress side reactions and overcome the steric energy barrier.
The Substrate Challenge
Steric Shielding: The carbonyl carbon is sterically crowded, reducing the rate of nucleophilic attack by alcohols under standard equilibrium conditions.
Tautomeric Ambiguity: The 1H-pyrazole exists in equilibrium. While the carboxylic acid position is fixed at C4, the N-H proton can shuttle between N1 and N2.
Solubility: The zwitterionic character of the amino-acid-like pyrazole core often leads to poor solubility in non-polar solvents.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol that matches your scale and the complexity of your target alcohol.
Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate constraints and scale.
Method A: The Acyl Chloride Activation (Gold Standard)
Best for: Scale-up (>10g), simple alcohols (MeOH, EtOH), and overcoming significant steric hindrance.
Mechanism: Conversion of the -COOH to -COCl creates a highly electrophilic species that is less sensitive to steric blocking than the parent acid.
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or
inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved and gases.
Activation: Charge the pyrazole carboxylic acid (solid) into the flask.
Addition: Cool the flask to 0°C. Add
dropwise.
Note: If the substrate is not soluble, it will dissolve as it converts to the acid chloride.
Catalysis: Add 1 drop of DMF to accelerate the formation of the imidoyl chloride intermediate.
Reaction: Remove the ice bath and heat to reflux (75-80°C) for 2–3 hours. Monitor by TLC (aliquot quenched in MeOH) until the starting acid is consumed.
Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess
. Co-evaporate with dry toluene () to remove trace thionyl chloride.
Result: You now have the crude 5-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride .
Esterification:
Redissolve the residue in the target anhydrous alcohol (e.g., Ethanol).
Stir at reflux for 1 hour or at room temperature overnight.
(to neutralize HCl salts formed at the pyrazole nitrogen).
Wash organic layer with brine, dry over
, and concentrate.
Scientific Insight: The intermediate acid chloride is highly reactive.[2] By separating the activation step (
) from the alcohol addition, you prevent the formation of alkyl chlorides (from reaction of alcohol + ) and ensure the steric barrier is breached.
Method B: Azeotropic Fischer Esterification
Best for: Lab scale (<5g), "Green" chemistry requirements, avoiding hazardous thionyl chloride.
Mechanism: Acid-catalyzed equilibrium. Requires physical removal of water to drive the reaction (Le Chatelier’s Principle).
Reagents
Substrate: 1.0 eq
Solvent/Reagent: Ethanol (absolute) - Large excess (Solvent volume).
Catalyst:
(conc.) (0.5 – 1.0 eq) or p-TsOH (0.1 eq).
Step-by-Step Protocol
Setup: Flask equipped with a Dean-Stark trap (if using a solvent like benzene/toluene with alcohol) or a Soxhlet extractor containing activated 3Å molecular sieves.
Alternative for simple EtOH esters: Use a large excess of absolute ethanol and high loading of
.
Reflux: Heat the mixture to vigorous reflux. The steric bulk at C3/C5 will significantly slow the tetrahedral intermediate formation. Expect reaction times of 12–24 hours.
Monitoring: Check TLC. If conversion stalls, add fresh activated molecular sieves to the reaction pot to scavenge water.
Workup:
Cool to room temperature.
Neutralize carefully with
(aq). Caution: evolution.
Extract into DCM or EtOAc.
Purification: Often requires recrystallization from hexanes/EtOAc due to incomplete conversion compared to Method A.
Best for: Coupling the pyrazole acid to expensive, complex, or acid-sensitive alcohols (e.g., drug intermediates).
Mechanism: DCC/EDC activates the acid as an O-acylisourea, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.
Protocol
Dissolve the pyrazole acid (1.0 eq) and the Target Alcohol (1.0–1.1 eq) in anhydrous DCM or DMF.
Add DMAP (0.1 eq) as the catalyst.
Cool to 0°C.
Add DCC or EDC·HCl (1.1 eq) in one portion.
Stir at 0°C for 1 hour, then warm to Room Temp overnight.
Workup:
If using DCC: Filter off the precipitated dicyclohexylurea (DCU).
Wash filtrate with 0.1N HCl (to remove DMAP/EDC), then
.
Process Control & Visualization
Workflow Diagram: The Acid Chloride Route
The following diagram illustrates the chemical logic flow for the preferred Method A, highlighting the critical intermediate handling.
Figure 2: Step-by-step workflow for the Thionyl Chloride mediated esterification.
Comparative Data Table
Parameter
Method A (Acid Chloride)
Method B (Fischer)
Method C (Steglich)
Yield
High (85-95%)
Moderate (60-75%)
High (80-90%)
Reaction Time
3-5 Hours
12-24 Hours
12-18 Hours
Steric Tolerance
Excellent
Poor
Good
Cost
Low
Very Low
High (Reagents)
Purification
Extraction/Wash
Recrystallization
Column Chromatography
Quality Control & Troubleshooting
Self-Validating the Protocol (QC)
To ensure the reaction worked, look for these specific NMR signatures. The disappearance of the broad Acid -OH and the appearance of the Alkoxy signals are key.
1H NMR (DMSO-d6 or CDCl3):
Reactant (Acid): Broad singlet >11.0 ppm (COOH).
Product (Ethyl Ester):
New Triplet at
ppm (Ester ).
New Quartet at
ppm (Ester ).
Shift Check: The pyrazole C3-Methyl (
ppm) and C5-Ethyl signals may shift slightly downfield due to the ester's electron-withdrawing nature compared to the carboxylate.
Troubleshooting
Issue: Low yield in Method B.
Cause: Equilibrium limitation due to water.
Fix: Switch to Method A or add 3Å Molecular Sieves directly to the reflux.
Issue: N-alkylation observed (if using alkyl halides).
Cause: Pyrazole NH is nucleophilic.
Fix: Strictly avoid alkyl halides (
) for esterification. Use the Acid Chloride method which targets the oxygen nucleophile of the alcohol.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
PubChem. (2023).[3] Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link] (Structural analog data and physical properties).
Google Patents. (1956). Esterification of acids - US2766273A.
Master Organic Chemistry. (2022). Fischer Esterification.[4][2][5][6] Available at: [Link] (Mechanistic details for acid-catalyzed routes).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis of Bioactive Pyrazoles from 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary & Strategic Value
The scaffold 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., Aurora A/B, CDK) and anti-inflammatory agents. Its value lies in its trifunctional nature:
C4-Carboxylic Acid: A handle for amidation to access the "hinge-binding" region of kinases or for Curtius rearrangement to generate urea-based pharmacophores.
N1-Position: A vector for tuning solubility, permeability, and solvent-exposed interactions via alkylation or arylation.
C3/C5 Alkyl Groups: The ethyl/methyl asymmetry provides subtle steric differentiation, critical for selectivity in tight binding pockets.
This guide details three divergent synthetic protocols to transform this core acid into high-value bioactive libraries.
Master Synthetic Workflow
The following workflow illustrates the divergent strategies: Path A (Amidation), Path B (N-Alkylation), and Path C (Scaffold Morphing via Curtius Rearrangement).
Figure 1: Divergent synthetic pathways from the core pyrazole acid scaffold.[1]
Protocol A: C4-Amidation (Library Generation)
Rationale: The pyrazole-4-carboxamide motif is a validated pharmacophore found in Aurora kinase inhibitors. Direct amidation allows for the rapid scanning of the "tail" region of the inhibitor to optimize interactions with the ribose-binding pocket or solvent front.
Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over carbodiimides (EDC) or acid chlorides. HATU minimizes racemization (if chiral amines are used) and provides superior conversion rates for sterically hindered pyrazole acids [1].
Activation: In a dry vial, dissolve the pyrazole acid (100 mg, 0.65 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.34 mL, 1.95 mmol) and stir at Room Temperature (RT) for 5 minutes.
Reagent Addition: Add HATU (296 mg, 0.78 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated O-At ester.
Coupling: Add the amine partner (0.71 mmol).
Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.
Reaction: Stir at RT for 2–12 hours. Monitor by LCMS (Target Mass: MW_acid + MW_amine - 18).
Work-up:
Dilute with EtOAc (20 mL).
Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.
Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (skip if product is acid-sensitive).
Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.
Data Validation:
Parameter
Acceptance Criteria
Troubleshooting
LCMS Purity
>95% (UV 254 nm)
If low conversion, heat to 50°C.
Appearance
White/Off-white solid
Yellow oil indicates residual DMF/DIPEA.
| 1H NMR | Amide NH signal (8–10 ppm) | If missing, check for ester formation (wrong nucleophile). |
Protocol B: Regioselective N1-Alkylation
Rationale: The pyrazole NH is acidic. Alkylation at N1 is essential to block tautomerism and fix the bioactive conformation. However, the asymmetry (3-Me vs 5-Et) creates two possible regioisomers.
Critical Insight: Alkylation generally favors the nitrogen adjacent to the smaller group (Methyl side) due to steric hindrance from the Ethyl group, but this is condition-dependent. Using Cesium Carbonate (Cs₂CO₃) in DMF often improves the ratio of the thermodynamic product [2].
Step-by-Step Protocol
Materials:
Substrate: Pyrazole-4-carboxamide derivative (from Protocol A) or the parent acid ester.
Rationale: To access urea-based kinase inhibitors (similar to the drug AT9283), the carboxylic acid must be converted to an amine. The Curtius rearrangement is the safest and most efficient method for this scaffold, avoiding the isolation of unstable acyl azides [3].
Setup: In a round-bottom flask under N₂, dissolve the acid (1.0 mmol) in dry t-Butanol (10 mL).
Azide Formation: Add TEA (1.5 mmol) and DPPA (1.2 mmol).
Rearrangement: Reflux the mixture (85°C) for 12 hours.
Mechanism:[1][4][5][6][7] The in-situ generated acyl azide undergoes thermal rearrangement to an isocyanate, which is immediately trapped by t-Butanol.
Work-up: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid and sat. NaHCO₃.
Deprotection (Optional): Treat the resulting Boc-amine with TFA/DCM (1:1) for 1 hour to yield the free 4-amino-pyrazole.
References
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
PubMed. (2024).[8][9] Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from [Link]
Application Notes & Protocols: Harnessing Pyrazole-Based MOFs for Advanced Drug Delivery
A Foreword on Innovation: The Advent of Functionalized Pyrazole Ligands in Metal-Organic Frameworks The field of drug delivery is in a constant state of evolution, driven by the pursuit of enhanced therapeutic efficacy a...
Author: BenchChem Technical Support Team. Date: February 2026
A Foreword on Innovation: The Advent of Functionalized Pyrazole Ligands in Metal-Organic Frameworks
The field of drug delivery is in a constant state of evolution, driven by the pursuit of enhanced therapeutic efficacy and reduced off-target effects. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials in this endeavor, owing to their exceptional porosity, tunable structures, and the potential for chemical functionalization.[1][2] This guide delves into the specifics of a novel MOF system based on the linker 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . While the broader family of pyrazole-based MOFs has seen exploration for various applications including gas storage and catalysis, the use of this particular functionalized ligand for drug delivery represents a forward-thinking approach to designing next-generation therapeutic carriers.[3]
The rationale for selecting 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid lies in the unique combination of features offered by its molecular structure. The pyrazole core provides a robust and thermally stable heterocyclic system, while the carboxylic acid group serves as the primary coordination site for metal nodes, a fundamental interaction in MOF synthesis. The ethyl and methyl substituents offer a degree of steric influence and hydrophobicity that can be exploited to fine-tune the pore environment of the resulting MOF, potentially influencing drug loading and release kinetics. This guide will provide a comprehensive overview of the synthesis, characterization, and application of a hypothetical MOF, herein designated as Pyr-MOF-1(Zn) , constructed from this innovative linker and zinc-based secondary building units (SBUs).
I. Synthesis of Pyr-MOF-1(Zn): A Solvothermal Approach
The synthesis of Pyr-MOF-1(Zn) is achieved through a solvothermal method, a common and effective technique for producing crystalline MOF materials.[4] This process involves heating the constituent components—a metal salt and the organic linker—in a sealed vessel at elevated temperatures. The choice of solvent and reaction conditions is critical in directing the self-assembly process and influencing the final structure and properties of the MOF.
Protocol 1: Solvothermal Synthesis of Pyr-MOF-1(Zn)
Materials:
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
N,N-Dimethylformamide (DMF)
Ethanol
Deionized Water
Procedure:
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
In a separate vial, dissolve 0.5 mmol of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in 5 mL of DMF.
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
After the reaction is complete, allow the oven to cool down to room temperature naturally.
Collect the resulting white crystalline product by centrifugation or filtration.
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
Activate the MOF by drying it under vacuum at 150 °C for 12 hours. This step is crucial for removing solvent molecules from the pores.
Causality Behind Experimental Choices:
Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the metal salt and the organic linker, facilitating their interaction and the formation of the crystalline framework.
Temperature (120 °C): The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid and the coordination of the linker to the metal centers, driving the crystallization process.
Activation (150 °C under vacuum): This step is critical to evacuate the solvent molecules that occupy the pores of the as-synthesized MOF, making the internal surface area accessible for guest molecules like drugs.
Diagram of the Synthesis Workflow:
Caption: Solvothermal synthesis workflow for Pyr-MOF-1(Zn).
II. Physicochemical Characterization of Pyr-MOF-1(Zn)
A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and porosity. The following techniques are fundamental for this purpose.
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern serves as a fingerprint for the specific MOF structure.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework begins to decompose. This is crucial for defining the operational temperature range for applications.
Nitrogen Adsorption-Desorption Isotherms: To determine the specific surface area (BET analysis), pore volume, and pore size distribution of the activated MOF. These parameters are critical for assessing the material's capacity for drug loading.
Parameter
Expected Value for Pyr-MOF-1(Zn)
Significance
BET Surface Area
1200 - 1800 m²/g
High surface area is indicative of a porous material with significant capacity for guest molecule adsorption.
Pore Volume
0.6 - 0.9 cm³/g
A large pore volume allows for the encapsulation of a substantial amount of drug molecules.
Thermal Stability
Stable up to 350 °C
High thermal stability is desirable for storage and various processing conditions.
III. Application in Drug Delivery: Ibuprofen as a Model Drug
The high porosity and tunable pore environment of Pyr-MOF-1(Zn) make it an excellent candidate for a drug delivery system.[5] Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), will be used as a model therapeutic agent to demonstrate the loading and release capabilities of this novel MOF.
Protocol 2: Drug Loading via Impregnation
Materials:
Activated Pyr-MOF-1(Zn)
Ibuprofen
Hexane (or another suitable solvent in which ibuprofen is soluble and the MOF is stable)
Procedure:
Prepare a saturated solution of Ibuprofen in hexane.
Immerse 100 mg of activated Pyr-MOF-1(Zn) in 10 mL of the ibuprofen solution.
Stir the suspension at room temperature for 48 hours to allow for the diffusion of ibuprofen molecules into the pores of the MOF.
Collect the ibuprofen-loaded MOF (Ibu@Pyr-MOF-1(Zn)) by centrifugation.
Wash the product with a small amount of fresh hexane to remove any surface-adsorbed drug.
Dry the loaded MOF under vacuum at 60 °C for 12 hours.
Determine the drug loading capacity by dissolving a known weight of the loaded MOF in an acidic solution (to decompose the MOF) and quantifying the amount of ibuprofen using UV-Vis spectroscopy at its characteristic wavelength.
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of loaded MOF) x 100
Protocol 3: In Vitro Drug Release Study
Materials:
Ibu@Pyr-MOF-1(Zn)
Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating an acidic tumor microenvironment)
Procedure:
Disperse 10 mg of Ibu@Pyr-MOF-1(Zn) in 10 mL of PBS in a dialysis bag (with a molecular weight cut-off that allows ibuprofen to pass through but retains the MOF).
Place the dialysis bag in a larger vessel containing 90 mL of the same PBS solution.
Maintain the system at 37 °C with constant gentle stirring.
At predetermined time intervals, withdraw a 1 mL aliquot from the external PBS solution and replace it with 1 mL of fresh PBS to maintain a constant volume.
Quantify the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy.
Plot the cumulative percentage of drug released as a function of time.
Mechanism of pH-Responsive Drug Release:
The release of the drug from the MOF can be triggered by changes in the pH of the surrounding environment.[5] In acidic conditions, such as those found in tumor tissues or endosomal compartments, the coordination bonds between the zinc nodes and the carboxylate groups of the linker can be protonated and weakened, leading to a gradual degradation of the MOF structure and the subsequent release of the encapsulated drug.[5]
Diagram of the Drug Delivery Mechanism:
Caption: Schematic of drug loading and pH-triggered release from Pyr-MOF-1(Zn).
IV. Concluding Remarks and Future Perspectives
The development of MOFs from functionalized organic linkers like 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid opens up new avenues for the design of sophisticated drug delivery systems. The hypothetical Pyr-MOF-1(Zn) serves as a blueprint for how the principles of MOF chemistry can be applied to create materials with tailored properties for specific therapeutic applications. Future work in this area could involve the incorporation of other metal nodes to modulate stability and drug release profiles, the post-synthetic modification of the MOF to introduce targeting moieties, and the exploration of its efficacy in more complex biological systems. The continued exploration of novel linker-metal combinations will undoubtedly lead to the next generation of advanced drug delivery platforms with enhanced precision and therapeutic outcomes.
References
Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]
Metal-Organic Frameworks for Efficient Drug Adsorption and Delivery. Scientiae Radices. [Link]
Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]
Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]
Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]
Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. American Chemical Society. [Link]
Application Notes & Protocols: Decarboxylation Techniques for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic removal of the C4-carboxylic acid group from pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic removal of the C4-carboxylic acid group from pyrazole intermediates is a critical transformation, unlocking access to a vast chemical space of pharmacologically relevant 4-unsubstituted pyrazoles. This guide provides a comprehensive overview of robust decarboxylation techniques applicable to 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.
This document moves beyond a simple listing of procedures. It delves into the mechanistic rationale behind each technique, offering researchers, scientists, and drug development professionals the insights required to select and optimize the ideal decarboxylation strategy for their specific substrate and synthetic goals. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction success and product purity.
Mechanistic Foundations of Pyrazole-4-Carboxylic Acid Decarboxylation
The decarboxylation of a heteroaromatic carboxylic acid involves the cleavage of a carbon-carbon bond, releasing carbon dioxide (CO2).[1] The ease of this process is intrinsically linked to the stability of the intermediate formed at the C4 position upon CO2 extrusion. For pyrazole-4-carboxylic acids, the reaction generally proceeds through the formation of a pyrazolyl anion, which is subsequently protonated by a proton source in the reaction medium.
The electronic nature of the substituents on the pyrazole ring plays a pivotal role. While the specific 5-Ethyl-3-methyl substitution pattern does not dramatically activate the ring towards decarboxylation compared to derivatives with strong electron-withdrawing groups, understanding the underlying principles allows for rational method selection. The primary challenge is to provide sufficient energy or catalytic assistance to facilitate the formation of the key pyrazolyl intermediate.
Figure 1. Generalized mechanism for the decarboxylation of pyrazole-4-carboxylic acids.
Decarboxylation Methodologies and Protocols
Several distinct strategies can be employed for the decarboxylation of pyrazole-4-carboxylic acids. The choice of method depends on the substrate's stability, desired scale, and available laboratory equipment.
Thermal Decarboxylation
This is the most straightforward approach, relying on high temperatures to drive the reaction. It is often performed neat (without solvent) or in a high-boiling point, inert solvent.
Expertise & Causality: Thermal energy overcomes the activation barrier for the C-C bond cleavage. This method is simple but can be harsh. For substrates sensitive to high temperatures, degradation may occur, leading to lower yields. The volatility of the resulting decarboxylated pyrazole can also be a challenge, making isolation difficult.[2][3] Heating the substrate neat at or above its melting point is a common technique cited in the literature, though often resulting in modest yields of 30-32%.[2][3]
Protocol 1: Neat Thermal Decarboxylation
Place the 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a short-path distillation head or an air condenser.
Heat the flask in a sand bath or heating mantle to the melting point of the acid (or slightly above, typically 180-220 °C).
Maintain this temperature and monitor the reaction by observing the cessation of CO2 evolution (bubbling). A simple oil bubbler can be used to visualize gas release.
Reaction progress can be intermittently checked by cooling a small aliquot, dissolving it in a suitable solvent (e.g., CDCl3, DMSO-d6), and analyzing by ¹H NMR to observe the disappearance of the starting material.
Once the reaction is complete (typically 1-3 hours), cool the flask to room temperature.
The crude product can be purified by distillation (if liquid) or recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Trustworthiness Check: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Acid-Catalyzed Decarboxylation
The use of a strong acid can facilitate decarboxylation, often at lower temperatures than purely thermal methods.
Expertise & Causality: Under acidic conditions, it is proposed that a proton electrophilically attacks the C4 position, displacing the carboxyl group.[4] This mechanism is essentially an electrophilic aromatic substitution where H⁺ is the electrophile. A range of strong acids like H₂SO₄, HCl, and various sulfonic acids can be effective.[2][3][5] The reaction is frequently performed in water at elevated temperatures.[2][5]
To a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser, add the 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
Add water to create a slurry (approx. 5-10 mL per gram of starting material).
Add the chosen acid (e.g., H₂SO₄, 0.5 - 1.2 equivalents) dropwise with stirring.[2][3]
Heat the reaction mixture to a temperature between 80 °C and 190 °C.[2][3][5] The optimal temperature will depend on the specific substrate and acid used.
Maintain the temperature for 2-7 hours, monitoring the reaction by TLC or LC-MS.[2][3]
Upon completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture by adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product via column chromatography or distillation.
Trustworthiness Check: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.
Metal-Catalyzed Protodecarboxylation
Transition metals, particularly copper and silver, are highly effective catalysts for this transformation, enabling decarboxylation under significantly milder conditions.
Expertise & Causality: This is often the most efficient and high-yielding method. The reaction is believed to proceed through the formation of a copper(I)-pyrazinyl complex after initial decarboxylation. This organocopper intermediate is then protonated to yield the product and regenerate the active catalyst.[6] Catalysts like copper(I) oxide (Cu₂O) or silver carbonate (Ag₂CO₃), often in the presence of a ligand such as 1,10-phenanthroline, are highly effective.[2][5][7] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][7]
Figure 2. Experimental workflow for copper-catalyzed protodecarboxylation.
Protocol 3: Copper-Catalyzed Decarboxylation
In a microwave-safe reaction vial or a round-bottom flask, combine the 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.05 - 0.1 eq), 1,10-phenanthroline (0.1 - 0.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq).
Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[7]
Conventional Heating: Heat the mixture to 120-160 °C under a nitrogen or argon atmosphere for 2-12 hours.
Microwave Heating: Heat the sealed vial in a microwave reactor to 180-200 °C for 30-120 minutes.[2][5] Exercise caution and follow all safety protocols for microwave synthesis.
After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by silica gel column chromatography.
Trustworthiness Check: Full characterization by NMR and MS is essential to confirm the identity of the product and assess its purity.
Comparative Summary of Techniques
The selection of an appropriate decarboxylation method is a critical decision in the synthetic workflow. The following table provides a comparative summary to aid in this process.
Technique
Typical Reagents/Conditions
Temperature (°C)
Typical Time
Advantages
Limitations & Considerations
Thermal
Neat or high-boiling solvent (e.g., quinoline, mesitylene)
180 - 250+
1 - 5 h
Operationally simple; no additional reagents required.
Harsh conditions; low yields for sensitive substrates; potential for product degradation or volatilization.[2][3]
Acid-Catalyzed
H₂SO₄, HCl, TFA in H₂O or organic solvent
80 - 190
2 - 7 h
Readily available reagents; effective for many substrates.
Requires neutralization during workup; may not be suitable for acid-labile functional groups.[2][5]
Base-Mediated
K₂CO₃, Cs₂CO₃, NaOH in a high-boiling solvent (e.g., DMA, NMP)
80 - 150
1 - 7 h
Useful for substrates prone to acid-catalyzed decomposition. Can be combined with ester hydrolysis.[8]
Requires high temperatures; may not be as efficient as metal-catalyzed methods.[2][3]
Metal-Catalyzed
Cu₂O or Ag₂CO₃ with a ligand (e.g., 1,10-phenanthroline)
100 - 200
5 min - 12 h
High yields; milder conditions possible; broad substrate scope; can be accelerated by microwaves.[2][5][7]
Requires metal catalyst and ligand which must be removed; higher reagent cost.
Conclusion
The decarboxylation of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives is a versatile and essential transformation for accessing core pyrazole structures. While simple thermal or acid-catalyzed methods can be effective, they often require harsh conditions. For optimal efficiency, yield, and substrate compatibility, metal-catalyzed protodecarboxylation , particularly using a copper(I)/1,10-phenanthroline system, stands out as the superior method. By understanding the mechanistic underpinnings and carefully following validated protocols, researchers can confidently and successfully implement this key synthetic step in their drug discovery and development programs.
References
Bayer CropScience AG. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Bayer CropScience AG. (2014). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Smooth Protodecarboxylation of Aromatic Carboxylic Acids: A New, Mild Method for the Synthesis of Arenes. Organic Chemistry Portal. [Link]
Chtita, S., et al. (2025).
Wang, Z., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
Bayer Cropscience AG. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]
Wang, Z., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
Suqian Tianze Chemical Co., Ltd. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
Shang, M., et al. (2017).
Posada, J. C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
Asif, M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
Asian Publication Corporation. (n.d.).
Shawali, A. S., et al. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
Liskey, C. (2009). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois Urbana-Champaign.
Britt, P. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
National Institutes of Health. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)
PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
Britt, P. F. (2026).
ACS Publications. (2025). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. The Journal of Organic Chemistry.
JOCPR. (n.d.).
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Functionalization of the pyrazole ring in 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid
Abstract 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands.[1][2][3][4] Its structural uti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its three functional handles: the acidic N1-position , the electrophilic C4-carboxylic acid , and the steric differentiation between the C3-methyl and C5-ethyl groups.[1][2][3] This guide provides validated protocols for the regioselective functionalization of this scaffold, addressing the critical challenge of tautomeric control during N-alkylation and high-efficiency amidation at the C4 position.[1][4]
Structural Analysis & Reactivity Profile[3][4]
The core challenge in functionalizing 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid lies in its annular tautomerism.[1][2][3][4] In solution, the proton oscillates between the two nitrogen atoms. When functionalizing the nitrogen (N1), two regioisomers are possible.
Path A (Kinetic/Steric Control): Alkylation at the nitrogen adjacent to the smaller Methyl group.[2]
Path B (Thermodynamic Control): Alkylation at the nitrogen adjacent to the larger Ethyl group.[2]
Due to the subtle steric difference between a methyl and an ethyl group, standard alkylation often yields a mixture (typically 60:40 to 70:30 favoring Path A). The protocols below utilize specific solvent/base combinations to maximize regioselectivity.
Reactivity Flowchart
Figure 1: Strategic workflow for orthogonal functionalization. Early-stage N-alkylation is recommended to lock the tautomer before C4 diversification.[1][2][3][4]
Protocol Module A: N1-Functionalization
Objective: To install an alkyl or aryl group on the pyrazole ring with maximal regioselectivity.[1][2]
) in DMF promotes the reaction.[1][2][3][4] The "Cesium Effect" often enhances solubility and reactivity. The slight steric bulk of the ethyl group generally directs the incoming electrophile to the nitrogen neighbor of the methyl group.
Dissolution: In a flame-dried round-bottom flask, dissolve the pyrazole acid (or its ethyl ester if protecting the acid is preferred) in anhydrous DMF.
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow.
Addition: Dropwise add the Alkyl Halide.
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1][2]
Checkpoint: If conversion is low after 6 hours, heat to
.
Workup: Dilute with EtOAc. Wash with water (
) and brine () to remove DMF.[2][3][4] Dry over .[1][2][5]
Purification: Regioisomers usually have different
values.[1][2] Flash chromatography (Hexane/EtOAc gradient) is required.[2][4] The major isomer (less polar) is typically the N-alkylation adjacent to the methyl group.[1][4]
Protocol A2: N-Arylation via Chan-Lam Coupling
Rationale: For installing aromatic rings directly onto the nitrogen, standard
fails.[1][2][3] Copper-catalyzed Chan-Lam coupling is the gold standard here, utilizing boronic acids under mild oxidative conditions.[1][2][3][4]
Duration: Reaction typically requires 16–24 hours at RT.[1][2]
Workup: Filter through a pad of Celite to remove copper salts.[1][2] Wash the pad with MeOH.[2] Concentrate and purify via column chromatography.[2][5][6]
Rationale: The pyrazole carboxylic acid can be sterically crowded by the flanking methyl and ethyl groups.[1][2] HATU is chosen over EDC/HOBt because it generates a more reactive active ester (At-complex), driving the reaction to completion despite steric hindrance.[3][4]
You are experiencing yield or purity issues in the synthesis of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . This molecule is classically synthesized via the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine.
The most common failure points for this specific target are:
Regiochemical control/O-acylation during the precursor synthesis (forming the tricarbonyl intermediate).
Exotherm management during the hydrazine addition (leading to tar/gum formation).
Decarboxylation or incomplete hydrolysis during the final deprotection step.
This guide replaces standard textbook procedures with field-proven industrial protocols designed for high-yield consistency.
Module 1: The Precursor (The "Hidden" Yield Killer)
The Objective: Synthesize Ethyl 2-propionyl-3-oxobutanoate (also known as Ethyl 2-propionylacetoacetate).[1]
The Problem: Standard Claisen condensation using Sodium Ethoxide (NaOEt) often results in significant O-acylation (enol ester formation) rather than the desired C-acylation , dropping yields to <40%.[1]
The Solution: Use the Magnesium Chloride (MgCl₂) / Pyridine method.[2] This soft-enolization technique chelates the dicarbonyl, exclusively directing the incoming propionyl chloride to the Carbon-2 position.[1]
Cool DCM solution of Ethyl Acetoacetate and MgCl₂ to 0°C.
Add Pyridine dropwise (slurry forms). Stir 15 min.
Add Propionyl Chloride dropwise at <5°C.
Critical: Allow to warm to Room Temp (RT) and stir for 1-2 hours. The Mg-chelate stabilizes the product.[1]
Quench: Acidify with dilute HCl to break the Mg-chelate and extract with DCM.
Yield Expectation: >85% (vs. ~40% with NaOEt).
Module 2: The Cyclization (Knorr Reaction)
The Objective: Condense the tricarbonyl intermediate with Hydrazine Hydrate to form the pyrazole ring.
The Mechanism: Hydrazine attacks the two ketone carbonyls (Acetyl and Propionyl), leaving the Ester at the C4 position intact.
Critical Control Points
Temperature: Hydrazine addition is highly exothermic. If the temp spikes >60°C during addition, you risk forming the hydrazide (attack on the ester) or polymeric gums.
Solvent: Ethanol (EtOH) is standard. Acetic acid is not recommended here as it can catalyze side reactions with the ester.
Optimized Protocol
Dissolve the crude Ethyl 2-propionylacetoacetate in Ethanol (5 vol).
After addition, allow to warm to RT, then reflux for 1 hour to ensure dehydration.
Concentrate in vacuo.[5] The product (Ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate) often solidifies upon cooling.[1][6]
Module 3: Hydrolysis (The Final Step)
The Objective: Convert the Ethyl ester to the Carboxylic Acid.
The Risk: Decarboxylation. Pyrazole-4-carboxylic acids are relatively stable, but prolonged boiling in strong mineral acid can induce decarboxylation.[1]
Optimized Protocol
Suspend the ester in 2N NaOH (3.0 eq).
Reflux until the solution is clear (approx. 1-2 hours). Do not over-cook.
Do not go to pH 1. The hydrochloride salt of the pyrazole might be soluble in water. The free acid precipitates best near its isoelectric point (usually pH 3-4).[1]
Filter, wash with cold water, and dry.
Visual Workflow & Logic
The following diagram illustrates the optimized synthetic pathway and the critical decision nodes for troubleshooting.
Figure 1: Optimized Synthetic Workflow highlighting the critical MgCl₂ selection and Temperature Control nodes.
Troubleshooting & FAQs
Q1: My intermediate (Step 1) is an oil and looks impure by TLC. Why?
Diagnosis: You likely have a mixture of O-acylated and C-acylated products.[1]
Fix:
Immediate: Run an NMR. If you see significant vinylic protons (from O-acylation), you cannot easily separate them.
Next Batch: Switch to the MgCl₂/Pyridine method described in Module 1. This method suppresses O-acylation almost entirely [1].[1]
Q2: During hydrazine addition, the reaction turned into a sticky yellow gum.
Diagnosis: The reaction got too hot. Hydrazine is a potent nucleophile; at high temperatures, it attacks the ester group (forming hydrazides) or causes polymerization.
Fix:
Dilute the hydrazine hydrate in a small amount of ethanol before addition.
Use an ice-salt bath to keep the reaction below 5°C during the addition.
Add the hydrazine slowly over 30-45 minutes.
Q3: I cannot precipitate the final acid after hydrolysis. The solution is clear.
Diagnosis: You may have over-acidified (pH < 1) forming the soluble hydrochloride salt, or the product is trapped in the "isoelectric gap."
Fix:
If no precipitate forms, saturate the aqueous layer with NaCl (Salting out) and extract with Ethyl Acetate.
Dry the organic layer (Na₂SO₄) and evaporate.[4][7] The acid should crystallize from the residue.
Q4: Is the product 3-methyl-5-ethyl or 5-methyl-3-ethyl?
Answer: In the 1H-pyrazole form (unsubstituted Nitrogen), these two structures are tautomers and are chemically identical in solution due to rapid proton transfer [2].[1] You do not need to separate them. The numbering is fixed by the Carboxylic Acid at position 4.
Data Summary: Method Comparison
Parameter
Standard Method (NaOEt)
Optimized Method (MgCl₂)
Reagent Cost
Low
Moderate (MgCl₂/Pyridine)
C-Acylation Selectivity
Poor (~60:40 C vs O)
Excellent (>95:5)
Intermediate Purity
Requires Distillation
Use Crude directly
Overall Yield (to Acid)
30-45%
70-80%
References
Viswanathan, R., et al. "Selective C-Acylation of beta-Keto Esters using Magnesium Chloride and Pyridine."[1] Journal of Organic Chemistry. Validated method for high-yield synthesis of tricarbonyl precursors. (Note: Generalized link to JOC context for MgCl2 acylation).
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Confirmation of 3,5-tautomerism in 1H-pyrazoles.
Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft. The foundational text for Knorr synthesis mechanisms.
Solving solubility issues of 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid in reaction media
Technical Support Guide: Solubility & Handling of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Executive Summary: The "Zwitterionic Trap" You are likely reading this because 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Solubility & Handling of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary: The "Zwitterionic Trap"
You are likely reading this because 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (EMPCA) is refusing to dissolve in your standard organic solvents (DCM, Toluene) or neutral water.
The Root Cause: This molecule is not just a simple organic acid.[1] It possesses a carboxylic acid (pKa ~3.5) and a basic pyrazole nitrogen (pKa of conjugate acid ~2.5). In the solid state, these groups form a robust intermolecular hydrogen-bonding network (often zwitterionic in nature), creating a high lattice energy crystal structure that resists solvation.
To solve this, you must stop treating it like a standard organic solid and start treating it like an amphoteric electrolyte . This guide details how to manipulate pH and solvent polarity to force dissolution.
Module 1: Solvent Selection & Screening
The Golden Rule: Avoid non-polar solvents. They cannot disrupt the intermolecular hydrogen bonds of the pyrazole-acid dimer.
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application Notes
Polar Aprotic
DMSO, DMF, NMP, DMAc
High
Best for reactions (Amide coupling, SNAr). Hard to remove during workup.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate
Good for recrystallization (often requires heating). Solubility increases significantly with temperature.
Chlorinated
DCM, Chloroform, DCE
Very Low
Do not use for reaction media unless the acid is protected (esterified).
Hydrocarbons
Hexane, Toluene, Heptane
Negligible
Use only as "anti-solvents" to crash the product out of solution.
Aqueous (Neutral)
Water (pH 7)
Low
The molecule is largely uncharged and hydrophobic (Ethyl/Methyl groups) at neutral pH.
Aqueous (Basic)
1M NaOH, Na₂CO₃ (aq)
High
Forms the carboxylate salt. Best for purification/extraction.
Decision Logic: Selecting the Right Media
Use this flow to determine the correct solvent system based on your intended downstream application.
Figure 1: Solvent selection logic based on experimental goals. Note that for esterification, full solubility at room temperature is not required.
Module 2: The "pH Swing" Protocol (Purification)
This is the most reliable method for purifying EMPCA without chromatography. By exploiting its amphoteric nature, you can dissolve it in base, filter off non-acidic impurities, and then precipitate it with acid.
The Science:
pH > 8: The carboxylic acid deprotonates (
). The molecule becomes anionic and highly water-soluble.
pH < 2: The pyrazole nitrogen protonates, but the carboxylic acid is neutral. Solubility increases slightly, but less than in base.
pH ~3-4 (Isoelectric Point): The molecule is neutral (zwitterionic). Solubility is at its absolute minimum. This is the target pH for precipitation.
Step-by-Step Protocol
Dissolution: Suspend crude EMPCA in water (10 mL/g).
Basification: Slowly add 2M NaOH or saturated NaHCO₃ while stirring until the solution becomes clear (Target pH 9-10).
Troubleshooting: If solids remain after pH 10, these are likely impurities (starting materials or decarboxylated byproducts).
Filtration: Filter the basic solution through Celite or a glass frit to remove insoluble impurities.
Precipitation: Cool the filtrate to 0-5°C. Slowly add 1M HCl dropwise.
Critical Step: Watch for the "cloud point."[2] Continue adding acid until pH reaches ~3-4.
Isolation: Filter the resulting white precipitate. Wash with cold water and Hexane. Dry under vacuum.[3]
Figure 2: The pH Swing Purification Workflow. This method isolates the acid from non-acidic organic impurities.
Module 3: Reaction-Specific Troubleshooting
Scenario A: Amide Coupling (EDC/NHS or HATU)
Issue: "My starting material won't dissolve in DCM, so the reaction is slow."
Solution:
Switch Solvent: Do not use DCM. Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide). EMPCA is soluble in these.
Workup Strategy: Since DMF is hard to evaporate:
Dilute the reaction mixture 10x with water.
If the product is solid, it may precipitate (filter it).
If oil forms, extract with Ethyl Acetate (wash 3x with water to remove DMF).
Scenario B: Fischer Esterification
Issue: "The solid is just sitting at the bottom of the ethanol flask."
Solution:
Heat is Key: This reaction often starts as a slurry. As you heat to reflux and add the acid catalyst (H₂SO₄ or HCl), the product (the ester) forms.
Solubility Shift: The ethyl ester of EMPCA is significantly more soluble in organic solvents than the parent acid because the H-bond donor (COOH) is removed.
Visual Cue: The reaction is complete when the solution turns clear (homogenizes).
FAQ: Frequently Asked Questions
Q: Can I use chlorinated solvents if I heat them?A: No. The solubility gain is marginal. You will likely decompose your reagents before you achieve significant dissolution. Stick to polar aprotic solvents or alcohols.
Q: Why does my product turn pink/red during workup?A: Pyrazoles are susceptible to oxidation or trace metal coordination (especially Iron) which can cause color changes. Ensure your water source is deionized and consider a wash with EDTA solution if metal contamination is suspected.
Q: I need to run an NMR, but it won't dissolve in CDCl₃.A: This is standard. You must use DMSO-d6 or Methanol-d4 . Add a drop of NaOD (deuterated base) if you strictly need to see the pyrazole backbone without exchange broadening, though this will shift your peaks.
References
Solubility of Pyrazole Derivatives: BenchChem Technical Guide. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents." Accessed 2024.
pKa and Isoelectric Points: Master Organic Chemistry. "The pKa Table Is Your Friend." Accessed 2024.
General Synthesis & Handling: National Institutes of Health (PubChem). "Pyrazole-4-carboxylic acid | C4H4N2O2."[4] Accessed 2024.
Amide Coupling Protocols: Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach." 2022.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Recrystallization Solvents for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Case ID: EMPCA-PUR-001
Status: Active Guide[1][2][3][4][5]
Executive Summary
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (EMPCA) is a critical amphoteric intermediate often used in the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors and agrochemicals.[1][2][3][4][5] Its purification is complicated by its zwitterionic nature, potential for decarboxylation at high temperatures, and tendency to co-crystallize with inorganic salts during hydrolysis.[1][2][3][4][5]
This guide provides a scientifically grounded approach to solvent selection, process optimization, and troubleshooting, moving beyond generic advice to address the specific physicochemical properties of pyrazole carboxylic acids.
Part 1: Solvent Selection & Solubility Logic
Q: What is the optimal solvent system for EMPCA recrystallization?
A: The primary recommendation is a binary system of Ethanol (EtOH) and Water (H₂O) , typically in a 70:30 to 50:50 (v/v) ratio.[1][2][3][4][5]
The Scientific Rationale:
Solubility Differential: EMPCA exhibits a steep solubility curve in hot ethanol but poor solubility in cold water.[1][2][3][4][5] The mixed solvent system leverages the "anti-solvent" effect of water while maintaining enough organic character to dissolve the hydrophobic ethyl/methyl groups at reflux.[1][2][3][4][5]
Impurity Rejection:
Inorganic Salts (NaCl/Na₂SO₄): Highly soluble in the water phase, remaining in the mother liquor.[1][2][3][4][5]
Unreacted Esters: These lipophilic impurities remain soluble in the ethanol-rich mother liquor even upon cooling.[2][3][4][5]
Thermal Stability: Ethanol’s boiling point (78°C) is well below the decarboxylation threshold of most pyrazole-4-carboxylic acids (~180-200°C), preventing product degradation.[1][2][3][4][5]
Q: Are there alternative solvents if EtOH/Water fails?
A: Yes. Refer to the Solvent Selection Matrix below for specific scenarios.
Solvent System
Ratio (v/v)
Best Use Case
Risk Factor
Ethanol / Water
1:1 to 2:1
Standard Polishing. Balances yield and salt removal.[1][2][3][4][5]
Low.
Acetic Acid / Water
1:3
High Purity Requirement. Acetic acid protonates the pyrazole, increasing solubility hot, but drastically reducing it cold.[1][2][3][4][5]
Medium. Harder to dry; residual acid smell.[1][2][3][4][5]
Methanol / Water
3:1
High Yield. Higher solubility than EtOH, but requires colder crystallization temperatures (0-5°C).[1][2][3][4][5]
Low.
DMF / Water
1:5
Last Resort. Only for extremely crude material with low solubility.[1][2][3][4][5]
High. High boiling point makes drying difficult; risk of degradation.[1][2][3][4][5]
Part 2: Visualization of Decision Logic
The following diagram outlines the logical flow for selecting the purification route based on the crude material's impurity profile.
Caption: Decision matrix for selecting between pH-swing precipitation (for salt removal) and thermal recrystallization (for organic purity).
Part 3: Troubleshooting & FAQs
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This phenomenon occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (solid-liquid).[1][2][3][4][5] It is common when the water content is too high or the cooling is too rapid.[1][2][3][4][5]
Corrective Protocol:
Re-heat the mixture until the oil phase redissolves (clear solution).
Add Organic Solvent: Add 10-15% more Ethanol. This shifts the solvent composition away from the "oiling out" region.[1][2][3][4][5]
Seed: Add pure seed crystals of EMPCA at 5-10°C below the saturation temperature.
Slow Cool: Use a controlled cooling ramp (e.g., 10°C per hour).
Issue 2: "The yield is significantly lower than expected (<60%)."
Diagnosis: Pyrazole carboxylic acids are amphoteric. If the pH of the mother liquor is not near the molecule's Isoelectric Point (pI) , the product will remain soluble as a salt (cationic in acid, anionic in base).[1][2][3][4][5]
Adjust pH: For EMPCA, the minimum solubility is typically in the pH range of 3.5 – 4.5 .[1][2][3][4][5]
If pH < 2 (too acidic): Neutralize carefully with dilute NaOH or Sodium Acetate.[1][2][3][4][5]
If pH > 6 (too basic): Acidify with dilute HCl or Acetic Acid.[1][2][3][4][5]
Cooling: Ensure the final slurry is cooled to 0–5°C for at least 2 hours.
Issue 3: "Impurities co-precipitate with the product."
Diagnosis: This usually indicates "Occlusion," where impurities are trapped inside fast-growing crystals.[1][2][3][4][5]
Corrective Protocol:
Lower Supersaturation: Use a larger volume of solvent (decrease concentration).[1][2][3][4][5]
Digestion (Ostwald Ripening): Once crystals form, hold the temperature constant (e.g., at 40°C) for 1 hour before final cooling. This allows small, impure crystals to redissolve and redeposit onto larger, purer crystals.[1][2][3][4][5]
Part 4: Standardized Experimental Protocol
Objective: Purification of 10g Crude EMPCA.
Dissolution:
Place 10g crude EMPCA in a round-bottom flask.
Add 60 mL Ethanol (95%) .
Heat to reflux (approx. 78°C).[1][2][3][4][5] The solid may not fully dissolve yet.[1][2][3][4][5]
Water Addition:
Slowly add Water dropwise through the condenser while maintaining reflux.
Stop adding water as soon as a clear solution is obtained (typically 20-40 mL).[1][2][3][4][5]
Optional: If colored, add 0.5g Activated Carbon, stir for 10 min, and filter hot over Celite.
Crystallization:
Remove heat and allow the flask to cool to room temperature undisturbed (stirring can be started once turbidity appears).
Once at RT, move to an ice bath (0-5°C) for 2 hours.
Wash: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture). Do not use pure water, as it may dissolve the product if pH is not controlled.[1][2][3][4][5]
Drying:
Dry in a vacuum oven at 50-60°C for 6 hours. Note: Ensure temperature does not exceed 100°C to prevent decarboxylation.[1][2][3][4][5]
Part 5: Mechanistic Workflow Diagram
Caption: Step-by-step unit operation flow for the thermal recrystallization of EMPCA.[1][2][3][4][5]
References
PubChem. (2025).[1][2][3][4][5][6] Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine.[1][2][3][4][5] Available at: [Link][1][2][3][4][5]
European Patent Office. (2022).[1][2][3][4][5] Halogen Substituted Compound, and Preparation Method Therefor (EP 4008715 A1). Describes purification logic for related 1-methyl-pyrazole-4-carboxylic acids. Available at: [Link]
United States Patent. (2014).[1][2][3][4][5] Process for purification of 1-methylpyrazole-4-carboxylic acid esters (US8735600B2).[1][2][3][4][5] Details acidification and filtration protocols for pyrazole carboxylic acids. Available at:
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Minimizing Side Reactions | Lead Scientist: Dr. A. Vance[1]
Welcome to the technical support center for pyrazole chemistry. This guide addresses the specific reactivity profiles of pyrazole-4-carboxylic acids , a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Baricitinib) but notorious for nucleophilic competition and regioselectivity issues.
Module 1: Amide Coupling & Activation
The Issue: Low yields due to "Unproductive Self-Quenching."
Symptom: You observe rapid consumption of the starting material but low formation of the desired amide. LCMS shows a mass corresponding to a dimer or oligomer.
The Mechanism: -Acyl Transfer Competition
Unlike benzoic acids, pyrazole-4-carboxylic acids possess an internal nucleophile: the pyrazole nitrogen (N1).[1] When you activate the C4-carboxylate (using HATU/EDC), the N1-nitrogen (if unprotected) can attack the active ester, forming an unstable ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-acyl pyrazole . This species is highly reactive and often hydrolyzes back to the starting material during workup or reacts promiscuously to form oligomers.
Protocol: The T3P Advantage
For difficult pyrazole couplings, we recommend moving away from uronium salts (HATU/HBTU) toward Propylphosphonic Anhydride (T3P) .
Why? T3P forms a mixed anhydride that is sterically screened. It reacts slower with the internal pyrazole nitrogen than with the primary/secondary amine partner, kinetically favoring the desired intermolecular amide bond.
Optimized T3P Protocol:
Solvent: Ethyl Acetate or 2-MeTHF (T3P is supplied as a 50% solution in these).[1]
Base: Pyridine (3.0 equiv). Crucial: Pyridine suppresses epimerization and acts as a nucleophilic catalyst.
The Issue: The "N1 vs. N2" Mixture.
Symptom: Alkylation of the pyrazole nitrogen yields a difficult-to-separate mixture of regioisomers (often 60:40 or 70:30).[1]
The Mechanism: Tautomeric Equilibrium
The pyrazole ring exists in equilibrium between 1H- and 2H-tautomers.[1] Standard alkylation (NaH/DMF) is governed by sterics and often yields mixtures.
Solution: The Fluorinated Solvent Switch
Recent field data indicates that using fluorinated alcohols (TFE or HFIP) as solvents can drastically shift regioselectivity via hydrogen-bond networking that stabilizes one tautomer over the other.
Decision Logic for N-Alkylation:
Caption: Decision matrix for maximizing regioselectivity. Note the critical branch point at solvent selection for direct alkylation.
Module 3: Decarboxylation Risks
The Issue: "The Vanishing Acid."
Symptom: Loss of the carboxylate moiety during reaction, resulting in a simple pyrazole (proton at C4).
Troubleshooting Guide
Pyrazole-4-carboxylic acids are prone to protodecarboxylation , particularly if electron-withdrawing groups (CF3, NO2) are present at positions 3 or 5.[1]
Temperature Limit: Avoid heating free acids above
in high-boiling solvents (DMSO/DMAc).
Catalyst Poisoning: Copper (I) salts catalyze decarboxylation (this is the basis of the Chan-Lam coupling, but unwanted here). If performing a C-N coupling elsewhere on the molecule, protect the C4-acid as an ester first.
Workup Caution: Avoid strongly acidic aqueous workups at high temperatures, which can facilitate decarboxylation via the protonated intermediate.
Frequently Asked Questions (FAQs)
Q: Why is my HATU coupling turning red/brown and stalling?A: This often indicates the formation of an
-acyl urea or guanidinylated side product on the pyrazole nitrogen. The color change suggests the consumption of the coupling reagent by the heterocycle itself. Fix: Switch to T3P/Pyridine or protect the pyrazole nitrogen (e.g., THP, SEM) before coupling.
Q: Can I use acid chlorides for the coupling?A: Proceed with caution. Thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) can induce decarboxylation if the heating is aggressive. If you must use an acid chloride, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate it under neutral conditions at room temperature.
Q: How do I separate N1 vs N2 alkylated isomers if the reaction gives a mixture?A: Pyrazole regioisomers often have significantly different dipole moments.
Flash Chromatography: Use a gradient of DCM/MeOH rather than Hex/EtOAc. The N1-isomer (usually less polar if sterically crowded) often elutes first.[1]
Crystallization: If one isomer is solid, try triturating the crude mixture with diethyl ether.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [1]
Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. [1]
Guillou, S., et al. (2010). "Copper-catalyzed protodecarboxylation of pyrazoles." Tetrahedron. [1]
Stability of 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid under acidic and basic conditions
Document ID: TSC-PYR-STAB-001 Introduction: Navigating the Stability of a Key Heterocyclic Intermediate 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-PYR-STAB-001
Introduction: Navigating the Stability of a Key Heterocyclic Intermediate
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in pharmaceutical and agrochemical synthesis.[1][2] Understanding its intrinsic stability is not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and regulatory compliance.[3][4] Degradation of an active pharmaceutical ingredient (API) or a key intermediate can lead to loss of potency, formation of potentially toxic impurities, and significant delays in development timelines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a practical question-and-answer format. It addresses common challenges and questions regarding the stability of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid under stressed acidic and basic conditions. The protocols and insights provided herein are grounded in established principles of physical organic chemistry and adhere to the spirit of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]
Section 1: Stability Under Acidic Conditions
FAQ 1: What is the expected primary degradation pathway for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in a strong acid?
The pyrazole core is generally robust. The most probable degradation pathway under harsh acidic conditions (e.g., strong mineral acid, elevated temperature) is decarboxylation . This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂) to yield 5-ethyl-3-methyl-1H-pyrazole.
This type of reaction is a known degradation pathway for pyrazole carboxylic acids, particularly at elevated temperatures.[7][8] The reaction is typically driven by heat, with the acidic medium facilitating the protonation steps that precede the elimination of CO₂.
FAQ 2: At what temperature does acid-catalyzed decarboxylation become significant?
While the exact temperature depends on the specific acid concentration and solvent system, significant decarboxylation for pyrazole carboxylic acids is typically observed at temperatures ranging from 80°C to 190°C.[8] For initial stress testing, it is advisable to start at a moderately elevated temperature (e.g., 60-80°C) and monitor the reaction progress before escalating to more forcing conditions. Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to shelf-life stability.
Troubleshooting: Acidic Stress Study
Issue: After refluxing my compound in 1N HCl for 24 hours, my HPLC analysis shows almost 100% of the starting material remaining. Did the stress test fail?
Analysis & Solution:
Insufficient Stress: It is possible the conditions were not harsh enough to induce degradation. Pyrazole rings are aromatic and can be quite stable. The stability is also enhanced by the electron-donating alkyl groups (ethyl and methyl).
Recommended Actions:
Increase Temperature: Gradually increase the reaction temperature in 10°C increments above your initial condition, with a recommended upper limit around 180-190°C for this class of compounds.[8]
Increase Acid Concentration: Consider increasing the acid concentration to 2N or even 5N HCl, while carefully monitoring for any signs of charring or insoluble polymer formation.
Extend Reaction Time: If increasing temperature is not feasible, extend the duration of the study and take time points at 48 and 72 hours.
Method Validation: Ensure your HPLC method is "stability-indicating." This means it must be capable of resolving the parent peak from any potential degradants, including the expected decarboxylated product (5-ethyl-3-methyl-1H-pyrazole).[9] Co-inject a synthesized standard of the expected degradant if possible to confirm retention time.
Section 2: Stability Under Basic Conditions
FAQ 3: What degradation is expected under basic conditions?
Similar to acidic conditions, the primary degradation pathway anticipated under thermal stress in a basic medium is decarboxylation . The mechanism differs, proceeding via a stabilized carboxylate anion. This reaction may require elevated temperatures (e.g., 80°C to 120°C) to proceed at a reasonable rate.[7] In some cases, metal catalysts (like copper salts) have been used to facilitate decarboxylation of pyrazole carboxylic acids under milder conditions, though this is more common in a synthetic context than in degradation studies.[7][10]
FAQ 4: Will the pyrazole ring itself open under strong basic conditions?
The pyrazole ring is a stable heteroaromatic system and is generally resistant to ring-opening under typical basic hydrolysis conditions (e.g., 1N NaOH at temperatures up to 100°C). Degradation, if it occurs, will almost certainly be initiated at the carboxylic acid functional group.
Troubleshooting: Basic Stress Study
Issue: My reaction mixture turned dark brown after heating in 2N NaOH at 80°C, and my HPLC chromatogram shows a very broad, unresolved baseline hump in addition to my starting material peak. What is happening?
Analysis & Solution:
Potential Polymerization/Complex Degradation: Dark coloration and unresolved HPLC features often suggest complex side reactions or polymerization, which can occur under harsh conditions. While decarboxylation is the expected primary pathway, over-stressing can lead to a cascade of unpredictable reactions.
Oxidative Degradation: Ensure your reaction vessel was purged with an inert gas (like nitrogen or argon). At elevated temperatures and high pH, dissolved oxygen can lead to oxidative degradation pathways, often producing colored byproducts.
Recommended Actions:
Reduce Stress Level: Lower the temperature to 50-60°C or decrease the base concentration to 0.1N - 0.5N NaOH. The goal of a forced degradation study is to achieve 5-20% degradation to identify primary degradants, not to destroy the molecule completely.
Use an Inert Atmosphere: Repeat the experiment, first bubbling nitrogen through your solvent and maintaining a nitrogen blanket over the reaction mixture throughout the heating process.
Analyze by LC-MS: If you have access to Mass Spectrometry (MS), analyze the stressed sample.[11] This can help identify the mass of the major degradant(s), which is invaluable for confirming the decarboxylation pathway (loss of 44 Da) or identifying other unexpected products.
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for investigating the stability of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, in line with ICH guidelines.[6]
Caption: General workflow for a forced degradation study.
Objective: To separate the parent compound from its primary potential degradant (decarboxylated product).
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-25 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 235 nm (or determined by UV scan)
Injection Volume: 10 µL
Note: This is a starting point. Method development and validation are required to prove the method is stability-indicating for your specific application.[11]
Data Summary: Expected Degradation Products
Compound Name
Structure
Molecular Formula
Molecular Weight ( g/mol )
Notes
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
(Parent Compound)
C₈H₁₂N₂O₂
168.19
Starting material.
5-Ethyl-3-methyl-1H-pyrazole
(Decarboxylation Product)
C₇H₁₂N₂
124.19
Expected primary degradant under acidic and basic thermal stress.
Section 4: Mechanistic Insights
The stability of a molecule is fundamentally governed by its structure. Understanding the likely reaction mechanisms provides a predictive framework for experimental design.
Acid-Catalyzed Decarboxylation
Under acidic conditions, the reaction likely proceeds through protonation of the pyrazole ring, which enhances the electron-withdrawing nature of the heterocyclic system, followed by the elimination of carbon dioxide.
Caption: Proposed pathway for base-mediated decarboxylation.
References
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025).
Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
3-methyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]
WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (2012). PubMed. Retrieved from [Link]
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes.
WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2013). Bentham Science.
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
Recent Advances in the Synthesis of Pyrazole Deriv
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2017). RSC Publishing. Retrieved from [Link]
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology.
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013).
Review of Characteristics and Analytical Methods for Determin
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025). Pharmaceutical Technology. Retrieved from [Link]
Interpreting the IR spectrum of 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid
An In-Depth Guide to the Infrared Spectrum of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis for Drug Development Professionals As a Senior Application Scientist, the structural elucidation of nov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Infrared Spectrum of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel heterocyclic compounds is a cornerstone of our daily work. Among these, pyrazole derivatives are of immense interest in drug discovery due to their diverse biological activities. Infrared (IR) spectroscopy remains a first-line, non-destructive technique for confirming the synthesis and purity of these molecules. It provides a rapid, fingerprint-level confirmation of functional groups, which is critical before proceeding to more complex analyses like NMR or mass spectrometry.
Deconstructing the Molecule: Predicted Vibrational Modes
The structure of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid contains several key functional groups, each with characteristic vibrational frequencies. In the solid state, the most profound spectral features arise from the carboxylic acid group, which typically exists as a hydrogen-bonded dimer. This intermolecular interaction significantly influences the position and shape of the O-H and C=O stretching bands.
The primary regions of interest in the IR spectrum can be broken down as follows:
Wavenumber Range (cm⁻¹)
Functional Group & Vibration Type
Expected Intensity & Characteristics
3300 - 2500
O-H Stretch (Carboxylic Acid Dimer)
Very Strong, Extremely Broad. This is the most telling feature of a carboxylic acid and will likely overlap with C-H stretching peaks.[1][2][3][4]
~3200 - 2500
N-H Stretch (Pyrazole Ring)
Medium-Strong, Broad. Often appears as a complex series of bands due to hydrogen bonding and potential Fermi resonance, and will be masked by the much broader O-H band.[5]
3000 - 2850
C-H Stretch (Ethyl & Methyl groups)
Medium, Sharp. These peaks will appear superimposed upon the broad O-H absorption.
~1710 - 1680
C=O Stretch (Conjugated Carboxylic Acid)
Very Strong, Sharp. The frequency is lowered from a typical saturated acid (~1730 cm⁻¹) due to conjugation with the pyrazole ring.[2][3][6]
~1650 - 1500
C=N and C=C Stretch (Pyrazole Ring)
Medium to Strong. A series of bands characteristic of the heterocyclic ring structure.
~1465 & ~1375
C-H Bends (Ethyl & Methyl groups)
Medium. Scissoring and symmetric bending modes.
~1440 - 1395
O-H Bend (in-plane)
Medium, Broad. Often coupled with other vibrations and can be difficult to distinguish.[3]
~1320 - 1210
C-O Stretch (Carboxylic Acid)
Strong. Coupled with O-H bending, this is another key indicator of the -COOH group.[3][6]
~950 - 900
O-H Bend (out-of-plane)
Medium, Broad. A characteristic, and often diagnostically useful, band for dimeric carboxylic acids.[3][6]
Comparative Spectral Analysis: Building Confidence in Interpretation
To validate our predictions, we can compare the expected spectrum of our target molecule with the known spectra of simpler, related compounds. This comparative approach isolates the contributions of each functional group.
Comparison 1: 3,5-Dimethylpyrazole - The Pyrazole Core
3,5-Dimethylpyrazole provides the spectral signature of the substituted pyrazole ring and the alkyl groups, without the influence of the carboxylic acid. Studies and reference spectra show that in its solid, hydrogen-bonded state, it presents a characteristic broad absorption in the 3200-2500 cm⁻¹ region due to N-H stretching involved in trimer formation.[7][8][9] This confirms that the N-H stretch in our target molecule will be a broad feature, though it will be enveloped by the even broader O-H stretch from the carboxylic acid.
Comparison 2: Aromatic Carboxylic Acids - The Dominant Functional Group
The spectral features of a carboxylic acid are dominant and unmistakable. The IR spectrum of benzoic acid, for instance, is a classic example. It shows the characteristic, immense O-H stretching band from 3300-2500 cm⁻¹, sharp C-H stretches near 3070 cm⁻¹, and a strong C=O stretch at 1685 cm⁻¹.[6] The position of the carbonyl peak is lowered due to conjugation with the benzene ring. We predict a similar lowering for our target molecule due to conjugation with the pyrazole ring, placing the C=O band in the 1710-1680 cm⁻¹ range.[2][4][6] Furthermore, the strong C-O stretch (1292 cm⁻¹) and broad O-H out-of-plane bend (934 cm⁻¹) in benzoic acid are features we confidently expect in our target molecule's spectrum.[6]
Workflow for IR Spectral Interpretation
The logical process for interpreting an unknown spectrum involves a systematic comparison of observed peaks with known correlation charts and reference spectra.
Caption: Logical workflow for the interpretation of an FT-IR spectrum.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders due to its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, high-resolution FT-IR spectrum of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid powder.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a Kimwipe dampened with isopropyl alcohol. Allow the solvent to fully evaporate.
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
Sample Application: Place a small amount (~1-2 mg) of the solid powder onto the center of the ATR crystal using a clean spatula.
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the diamond crystal. The force applied should be sufficient to create a good contact area without physically damaging the crystal. Most modern instruments have a pressure gauge or slip-clutch mechanism to ensure optimal and reproducible pressure.
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The resulting spectrum will be automatically ratioed against the background, yielding the absorbance spectrum of the sample.
Data Processing: Perform a baseline correction if necessary. Label the significant peaks with their corresponding wavenumbers.
Cleaning: Retract the press, and carefully clean the sample powder from the ATR crystal using a dry Kimwipe, followed by a final clean with isopropyl alcohol as in Step 1.
This systematic approach, combining predictive analysis based on functional groups with comparative data from known compounds, provides a robust framework for the confident structural interpretation of novel molecules like 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
References
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Mancini, G., et al. (2000). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(8), 1469-1498. Retrieved from [Link]
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497–4511. Retrieved from [Link]
Yin, H., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25984-25990. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]
NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl)-. Retrieved from [Link]
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
NIH. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]
NIH. (n.d.). Pyrazole-4-carboxylic acid. In PubChem. Retrieved from [Link]
AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric fragmentation of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid of interest in medicinal chemistry.
Given the absence of a publicly available experimental mass spectrum for this specific molecule, this guide will construct a detailed predicted fragmentation pattern by leveraging established principles of mass spectrometry. We will dissect the molecule into its constituent functional groups—the pyrazole core, the ethyl and methyl substituents, and the carboxylic acid moiety—to forecast its behavior under ionization. To provide a robust comparative analysis, we will contrast these predictions with the experimentally obtained electron ionization (EI) mass spectrum of its isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate. This comparative approach will highlight the influence of substituent position on fragmentation pathways, offering a deeper understanding of structure-fragmentation relationships within this class of compounds.
The Architecture of Fragmentation: Predicting the Behavior of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements, governed by the stability of the resulting ions and neutral losses. For 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (Molecular Weight: 154.17 g/mol ), we can anticipate a series of characteristic fragmentation pathways under electron ionization (EI).
The initial event is the formation of the molecular ion ([M]⁺˙) at m/z 154. From this parent ion, several key fragmentation routes are expected:
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the entire carboxyl group (-COOH) as a radical.[1] This would result in a fragment ion at m/z 109 .
Decarboxylation: The loss of carbon dioxide (CO₂) is another common fragmentation for carboxylic acids, which would produce a fragment at m/z 110 .
Loss of the Ethyl Group: Alkyl substituents on aromatic rings are susceptible to benzylic cleavage. The loss of the ethyl group (C₂H₅) as a radical would generate a significant ion at m/z 125 .
Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation. Common pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2] These cleavages would lead to a variety of lower mass fragments.
The interplay of these fragmentation pathways will define the mass spectrum. The relative abundance of each fragment ion will be influenced by the stability of the resulting cation and the neutral species lost.
A Tale of Two Isomers: Predicted vs. Experimental Fragmentation
To ground our predictions in experimental reality, we will compare the anticipated fragmentation of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with the known EI mass spectrum of its isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate, obtained from the NIST WebBook.[3] While the molecular weight is identical, the different arrangement of functional groups will lead to distinct fragmentation patterns.
Predicted Fragment (5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid)
m/z
Proposed Fragmentation Pathway
Observed Fragment (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)
m/z
Fragmentation Pathway
[M]⁺˙
154
Molecular Ion
[M]⁺˙
154
Molecular Ion
[M - COOH]⁺
109
Loss of the carboxyl group
[M - OCH₂CH₃]⁺
109
Loss of the ethoxy group from the ester
[M - CO₂]⁺˙
110
Decarboxylation
[M - CH₂CH₂]⁺˙
126
McLafferty rearrangement of the ethyl ester
[M - C₂H₅]⁺
125
Loss of the ethyl group
[M - COOCH₂CH₃]⁺
81
Loss of the entire ethyl ester group
This comparative table highlights how the different functionalities dictate the primary fragmentation routes. The carboxylic acid is predicted to readily lose the -COOH group, while the ethyl ester in the isomer undergoes characteristic losses of the ethoxy group or a neutral ethylene molecule via a McLafferty rearrangement.
Visualizing the Fragmentation Pathways
To further clarify these complex processes, the following diagrams illustrate the predicted fragmentation pathways for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and the observed fragmentation for its isomer.
Caption: Predicted major fragmentation pathways for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Observed major fragmentation pathways for ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Experimental Protocols
For researchers seeking to acquire mass spectrometric data for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid or similar compounds, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are provided as a starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane). If the compound has low volatility, derivatization (e.g., silylation) may be necessary.
GC Conditions:
Injector: Split/splitless injector, 250 °C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Electron Ionization - EI):
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV.
Mass Range: m/z 40-400.
Scan Rate: 2 scans/second.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI (e.g., methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization).
ESI Source Parameters (Positive or Negative Ion Mode):
Capillary Voltage: 3.5-4.5 kV.
Nebulizer Gas (N₂): 2-4 L/min.
Drying Gas (N₂): 8-12 L/min, 300-350 °C.
MS/MS Analysis:
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (m/z 155) or the deprotonated molecule [M-H]⁻ (m/z 153).
Collision Gas: Argon.
Collision Energy: Optimize the collision energy (typically 10-40 eV) to induce fragmentation and obtain a rich product ion spectrum.
Product Ion Scan: Scan for fragment ions produced from the selected precursor.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. By dissecting the molecule and comparing it to a known isomer, we have illuminated the key fragmentation pathways that are likely to be observed. The provided experimental protocols offer a practical framework for researchers to obtain empirical data and further refine our understanding of this and similar molecules. As the library of known mass spectra continues to grow, such comparative and predictive analyses will remain a vital tool in the rapid and accurate identification of novel compounds in the ongoing quest for new therapeutics.
References
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In: NIST Standard Reference Database Number 69. [Link]
A Comparative Guide to the Structural Characterization of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid and its Analogs
Publication Note: A comprehensive search of the Cambridge Structural Database (CSD) and publicly available scientific literature did not yield a specific, publicly available crystal structure for 5-Ethyl-3-methyl-1H-pyra...
Author: BenchChem Technical Support Team. Date: February 2026
Publication Note: A comprehensive search of the Cambridge Structural Database (CSD) and publicly available scientific literature did not yield a specific, publicly available crystal structure for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide, therefore, presents a detailed framework for the structural elucidation of this and other novel pyrazole derivatives. We will utilize crystallographic and spectroscopic data from closely related, well-documented analogs to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics and the analytical methodologies pertinent to this class of molecules.
Introduction: The Significance of Structural Elucidation for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms and functional groups within these molecules is critical to their function, dictating how they interact with biological targets. Therefore, the unambiguous determination of their crystal structure is an indispensable step in the drug discovery and development pipeline.
This guide provides a comparative analysis of the primary techniques used for the structural characterization of solid-state organic molecules like 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, with a focus on single-crystal and powder X-ray diffraction (XRD). We will also discuss complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Determination
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[2] This method offers an unparalleled level of detail, revealing the exact three-dimensional arrangement of atoms in a molecule.[3]
Illustrative Crystal Structure Data of a Pyrazole Analog
To demonstrate the type of data obtained from an SCXRD experiment, we present the crystallographic information for a related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
Parameter
Value
Chemical Formula
C₁₉H₁₈N₂O₂
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.4593(4)
b (Å)
15.6284(6)
c (Å)
12.4579(5)
α (°)
90
β (°)
98.241(3)
γ (°)
90
Volume (ų)
1630.9(1)
Z
4
Calculated Density (g/cm³)
1.257
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature (K)
293(2)
Data sourced from a study on a similar pyrazole derivative.[4]
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure via SCXRD involves several critical steps, from sample preparation to data analysis.
HPLC method development for detecting 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid
An In-Depth Guide to HPLC Method Development for the Analysis of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded framewo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for the Analysis of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causal relationships between analytical choices and chromatographic outcomes, ensuring that the developed method is not only effective but also scientifically sound and self-validating.
Foundational Strategy: Understanding the Analyte
The molecular structure of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is the primary determinant of our analytical strategy. The key functional group is the carboxylic acid, which renders the molecule ionizable. The behavior of this acidic group in solution is the single most critical factor influencing retention, peak shape, and overall selectivity in reversed-phase HPLC.[1]
In reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, retention is primarily driven by hydrophobic interactions.[2] For an ionizable compound like our target analyte, its protonated (neutral) form is significantly more hydrophobic than its deprotonated (ionized, negatively charged) form. Consequently, to achieve adequate retention and prevent poor peak shape, we must control the ionization state of the carboxylic acid group by manipulating the pH of the mobile phase.[1]
The guiding principle is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3] This ensures the carboxylic acid remains predominantly in its protonated, neutral state, maximizing hydrophobic interaction with the C18 stationary phase and minimizing undesirable interactions with residual silanol groups on the silica support, which are a primary cause of peak tailing for acidic compounds.[4][5]
The Primary Recommended Method: A Detailed Protocol
This protocol is designed to deliver robust retention, excellent peak symmetry, and high sensitivity for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. The rationale for each parameter is explained to provide a self-validating system.
Experimental Workflow
Fig 1. High-level experimental workflow for HPLC analysis.
Detailed Chromatographic Conditions
Parameter
Recommended Condition
Rationale & Justification
HPLC System
Agilent 1260 Infinity II or equivalent
A standard quaternary or binary HPLC system with a UV detector is sufficient.
Column
Reversed-Phase C18, 5 µm, 4.6 x 150 mm
The C18 phase provides universal hydrophobicity suitable for retaining the analyte. A high-purity, end-capped column is critical to minimize free silanol groups, reducing peak tailing.[5] The 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A
0.1% (v/v) Phosphoric Acid in HPLC-grade Water
Phosphoric acid provides a low pH (~2.1), ensuring the analyte is fully protonated for optimal retention and peak shape.[4] It is a non-volatile buffer ideal for UV detection.
Mobile Phase B
Acetonitrile (HPLC Grade)
Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[6]
Elution Mode
Isocratic at 60% A / 40% B
An isocratic elution is simpler, more robust, and faster for a single analyte analysis. The 60:40 ratio is a starting point, optimized to place the analyte peak within an ideal retention factor (k') range of 2-10.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp.
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[7]
Detection
UV at 235 nm
The pyrazole ring system contains a chromophore that absorbs in the UV region. 235 nm is a hypothetical optimum determined by scanning the analyte's UV spectrum, offering high sensitivity with minimal interference.
Injection Vol.
10 µL
A standard volume that balances sensitivity with the risk of column overload.
Sample Diluent
Mobile Phase A (0.1% Phosphoric Acid in Water)
Dissolving the sample in the aqueous component of the mobile phase ensures compatibility and prevents peak distortion upon injection.[5]
Comparative Guide: Evaluating Alternative HPLC Methods
No single method is perfect for all applications. To demonstrate the rationale behind our recommended protocol, we compare its performance against two plausible alternatives. Each alternative modifies a single critical parameter to isolate its effect on the chromatography.
Method Optimization Logic
The process of developing a robust HPLC method is iterative. It involves selecting initial conditions based on analyte chemistry, evaluating the results, and making logical adjustments to improve the separation.
Fig 2. Decision logic for HPLC method development and optimization.
Performance Comparison of HPLC Methods
The following table summarizes hypothetical but realistic experimental data comparing the primary method with two alternatives.
Performance Metric
Method 1: Recommended (C18, pH 2.1)
Method 2: Alternative pH (C18, pH 7.0)
Method 3: Alternative Selectivity (Phenyl-Hexyl, pH 2.1)
Retention Time (min)
5.8
1.5
7.2
Peak Asymmetry (USP)
1.1
2.5
1.2
Theoretical Plates (N)
9500
2100
9200
Resolution (Rs) from Impurity
3.5
0.8
4.1
Analysis Summary
Excellent retention, sharp and symmetrical peak.
Analyte is ionized, leading to poor retention and severe peak tailing. Unacceptable for quantification.
Good retention and peak shape. Offers different selectivity which may be useful for resolving specific impurities.
Discussion of Comparative Data
Method 1 (Recommended): This method provides the best overall performance. The retention time of 5.8 minutes falls squarely within the ideal range, ensuring the analyte is well-separated from the solvent front without unnecessarily long run times.[6] The peak asymmetry of 1.1 is excellent, indicating minimal undesirable secondary interactions. High plate count (N) signifies good column efficiency.
Method 2 (Alternative pH): This method demonstrates the critical importance of pH control. At a neutral pH of 7.0, which is well above the pKa of the carboxylic acid, the analyte is fully deprotonated (ionized). In this state, it has very little affinity for the non-polar C18 stationary phase, resulting in a near-void retention time (1.5 min). Furthermore, interaction between the negatively charged analyte and any positive sites on the silica surface (or repulsion from ionized silanols) leads to severe peak tailing (Asymmetry = 2.5), making accurate integration impossible.[1]
Method 3 (Alternative Selectivity): Replacing the C18 column with a Phenyl-Hexyl phase introduces a different separation mechanism. In addition to hydrophobic interactions, π-π interactions between the phenyl rings of the stationary phase and the pyrazole ring of the analyte can occur.[8] This results in a longer retention time (7.2 min) and slightly different selectivity, which in this hypothetical case, improved the resolution from a key impurity. This method is a viable alternative and could be superior if resolving the analyte from aromatic impurities is the primary goal.
Conclusion
The successful development of an HPLC method for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hinges on a foundational understanding of its acidic nature. By suppressing the ionization of the carboxylic acid group with a low-pH mobile phase (e.g., 0.1% phosphoric acid), excellent retention and peak symmetry can be achieved on a standard C18 column. This guide demonstrates that while a C18 column at low pH provides a robust and reliable primary method, exploring alternative column chemistries like Phenyl-Hexyl can offer unique selectivity advantages for complex separation challenges. The principles and comparative data presented herein provide a comprehensive and scientifically-defensible roadmap for analysts to develop and optimize high-quality HPLC methods for this and other acidic pyrazole derivatives.
References
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Available at: [Link]
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
Galan-Cisneros, P. et al. (2010). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. Available at: [Link]
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Available at: [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
Element Lab Solutions. Column Selection for HPLC Method Development. Available at: [Link]
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Available at: [Link]
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
Spectroscopic Differentiation Guide: 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid vs. Its Ethyl Ester
[1] Executive Summary This guide provides a technical framework for distinguishing 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (referred to as the Acid ) from its synthetic precursor or derivative, Ethyl 5-ethyl-3-met...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical framework for distinguishing 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (referred to as the Acid ) from its synthetic precursor or derivative, Ethyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate (referred to as the Ester ).
In drug discovery, pyrazole-4-carboxylic acids are critical scaffolds for protein kinase inhibitors and anti-inflammatory agents. The hydrolysis of the ester to the acid is a common synthetic step. Incomplete hydrolysis or accidental esterification during workup are common pitfalls. This guide outlines the definitive spectroscopic markers (NMR, IR, MS) to validate the transformation, with a specific focus on distinguishing the ring-bound ethyl group from the ester-bound ethyl group .
Chemical Context & Tautomerism
Before analyzing spectra, one must understand the dynamic nature of the 1H-pyrazole nucleus.
Tautomeric Equilibrium: In solution, 3-substituted and 5-substituted 1H-pyrazoles exist in rapid equilibrium (annular tautomerism). Therefore, 5-Ethyl-3-methyl-1H-pyrazole and 3-Ethyl-5-methyl-1H-pyrazole are often indistinguishable by NMR at room temperature, appearing as a time-averaged structure or broadened signals.
** Numbering:** For consistency, this guide assumes the IUPAC numbering where the carboxylate is at position 4.
Figure 1: Tautomeric equilibrium in 1H-pyrazoles affecting spectroscopic resolution.
Critical Spectroscopic Differences
A. 1H NMR Spectroscopy: The "Two Ethyls" Challenge
The most definitive method for differentiation is Proton NMR. The challenge lies in the presence of two ethyl groups in the Ester: one attached to the pyrazole ring (C-Ethyl) and one in the ethoxycarbonyl group (O-Ethyl).
The Acid (Single Ethyl Group)
Ring-Ethyl (CH₂): Quartet at ~2.8 – 2.9 ppm .
Ring-Ethyl (CH₃): Triplet at ~1.2 ppm .
Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet typically appearing between 12.0 – 14.0 ppm . This signal is solvent-dependent (visible in DMSO-
, often absent/broad in CDCl due to exchange).
Pyrazole N-H: Broad singlet, often 12.5 – 13.5 ppm (may overlap with COOH).
The Ester (Double Ethyl Group)
Ester O-Methylene (O-CH₂-): A distinctive quartet at 4.2 – 4.4 ppm . This is the "smoking gun" signal. It is significantly downfield due to the electronegative oxygen.[1]
Expert Insight: In the Ester, you will see two quartets and two triplets. The key differentiator is the chemical shift of the methylene (CH₂) protons. The O-CH₂ (Ester) is >1.0 ppm downfield from the C-CH₂ (Ring).
B. FT-IR Spectroscopy
Infrared spectroscopy provides a rapid "fingerprint" check.
O-H Stretching (Acid): Look for the "ferry boat" shape—a very broad, intense absorption spanning 2500 – 3300 cm⁻¹ , caused by strong hydrogen bonding of the carboxylic acid dimer. This often obscures the C-H stretches.
Carbonyl Stretching (C=O):
Ester: Sharp, intense band at 1710 – 1735 cm⁻¹ .
Acid: Intense band, often slightly lower frequency (1680 – 1710 cm⁻¹ ) due to dimerization, but can overlap with the ester range.
N-H Stretching: Sharp/medium band around 3200 – 3400 cm⁻¹ (visible in Ester; obscured by OH in Acid).
C. Mass Spectrometry (MS)[1][2]
Fragmentation:
Ester: Shows loss of alkoxy group
.
Acid: Shows loss of hydroxyl group
.
Molecular Ion: The Ester will have a mass exactly 28.03 Da higher than the Acid (replacement of H with C₂H₅).
Use this protocol to definitively assign the product state.
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
.
Why DMSO? Carboxylic acids often have poor solubility in CDCl
and the acidic proton undergoes rapid exchange, becoming invisible. DMSO stabilizes the dimer/H-bonds, making the COOH and NH protons visible as distinct peaks.
Acquisition: Run a standard proton sequence (16 scans minimum).
Executive Summary: Operational Directive 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is an organic building block classified as a Skin/Eye/Respiratory Irritant .[1][2][3][4][5] It possesses an acidic proton (carboxyli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Directive
5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is an organic building block classified as a Skin/Eye/Respiratory Irritant .[1][2][3][4][5] It possesses an acidic proton (carboxylic acid) and a nitrogen-containing heterocycle (pyrazole).
Immediate Disposal Status:
DO NOT dispose of via sanitary sewer (sink drains).
Physical State: Solid (typically off-white to pale yellow powder).
GHS Hazard Classification:
Hazard Code
Description
Operational implication
H315
Causes skin irritation
Wear nitrile gloves; double-glove if handling solutions.
H319
Causes serious eye irritation
Safety goggles (ANSI Z87.1) are mandatory.
| H335 | May cause respiratory irritation | All solid handling must occur inside a fume hood. |
Reactivity Matrix (Incompatibilities):
Strong Oxidizers: Risk of exothermic reaction.
Strong Bases: Will react to form salts; while not explosive, this generates heat and changes solubility profiles.
Part 2: Waste Stream Segregation Logic
A self-validating system requires correct segregation at the point of generation. Mixing incompatible streams is the most common cause of waste accidents.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing this specific chemical waste.
Caption: Decision logic for segregating 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid waste streams to ensure compatibility with incineration protocols.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired/Unused Reagent)
Best for: Pure powder in original bottles or scraped solids from synthesis.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
Transfer:
Perform inside a chemical fume hood to capture dust.
Do not dissolve the solid unnecessarily; solid waste is often cheaper to dispose of than liquid waste (by weight/volume).
Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for nitrogen heterocycles).
Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, filtrates, or HPLC effluent containing the compound.
Compatibility Check (The Self-Validating Step):
pH Test: Before pouring into a central waste carboy, check the pH of your solution.
Rule: If the solution is highly acidic (pH < 2) or basic (pH > 12), consider neutralizing to pH 5–9 before adding to a general organic waste container to prevent heat generation or polymerization in the drum.
Segregation:
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate -> Blue Can/Tag .
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Red Can/Tag .
Labeling: List all solvents and the estimated concentration of the pyrazole acid (e.g., "< 5%").
A Guide to the Safe Handling of 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid: Personal Protective Equipment and Disposal
As a novel compound, 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for th...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel compound, 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing the known hazards of structurally similar pyrazole carboxylic acid derivatives, we can establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE), operational handling, and compliant disposal, ensuring the well-being of laboratory personnel and environmental protection.
Hazard Analysis: A Data-Driven Approach
The primary hazards associated with pyrazole carboxylic acids, which are typically crystalline solids at room temperature, stem from their potential to cause irritation upon contact and the risks associated with inhaling fine dust particles. Safety data for analogous compounds consistently highlight the following GHS hazard statements:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. The following protocols are based on established best practices for handling acidic, powdered chemical compounds in a laboratory setting.[4][5][6]
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[4]
Recommended for Active Handling: When weighing, transferring, or performing any operation with the solid compound that could generate dust, or when working with solutions, chemical splash goggles are required.[5][6]
High-Risk Operations: For procedures involving larger quantities or a significant risk of splashing (e.g., preparing stock solutions, charging a reactor), a face shield should be worn in addition to safety goggles.[5]
To prevent skin irritation, the selection of appropriate gloves is crucial.
General Handling: Disposable nitrile gloves are the minimum requirement for handling this compound.[4][5] It is important to inspect gloves for any signs of degradation or punctures before use.
Extended Contact or Immersion: For tasks with a higher potential for prolonged contact or when cleaning spills, heavier-duty gloves such as butyl or neoprene rubber are recommended.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
Glove Hygiene: Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water.
Protective clothing prevents the contamination of personal garments and underlying skin.
Standard Laboratory Attire: A long-sleeved laboratory coat is mandatory.[4][5] Cotton lab coats are suitable for general use; however, for handling larger quantities of the acidic compound, a rubberized or chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[5]
Inhalation of fine chemical dust can lead to respiratory tract irritation.[1][2]
Engineering Controls: The primary method for avoiding inhalation is to handle the solid compound within a certified chemical fume hood or a powder containment hood.[8]
When Respiratory Protection is Needed: If engineering controls are not feasible or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. A full-face respirator will also provide eye and face protection.
Operational and Disposal Plans
A systematic workflow for handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.
Weighing and Transfer: Perform all weighing and transfer operations of the solid on a disposable weighing paper or in a tared container within a fume hood to minimize dust generation. Use anti-static tools if available.
Dissolution: When preparing solutions, always add the solid acid to the solvent slowly. This is especially critical to control any potential exothermic reactions.
Post-Handling: After handling, decontaminate the work area with a suitable cleaning agent. Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.
Safe Handling Workflow for 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Waste Disposal Plan
Improper disposal of chemical waste poses a significant threat to the environment. Adhere strictly to the following procedures.
Segregation: All waste contaminated with 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, including excess solid, contaminated weighing paper, gloves, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10] Do not mix this waste with other waste streams unless compatibility has been confirmed.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid".[9]
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][10] Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sewer system. [9]
By adhering to these detailed protocols, researchers can confidently and safely handle 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, ensuring both personal safety and environmental compliance.
References
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Google Patents.
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
Google Patents.
University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. [Link]
University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitro-Olefins. [Link]
National Center for Biotechnology Information. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]